molecular formula C9H16N2O B1428497 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone CAS No. 1147422-10-3

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Cat. No.: B1428497
CAS No.: 1147422-10-3
M. Wt: 168.24 g/mol
InChI Key: RJBGDSXUIAWZNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone (CAS 1147422-10-3) is a chemical building block of significant interest in medicinal chemistry and drug discovery, particularly valued as a key synthetic intermediate for the development of covalent therapeutics. This compound, with the molecular formula C9H16N2O and a molecular weight of 168.236 g/mol, features the 2,7-diazaspiro[3.5]nonane scaffold, a bridged spirocyclic system that provides a three-dimensional structure to potential drug candidates . The primary research value of this compound and its derivatives lies in the development of targeted cancer therapies. Notably, structural analogues utilizing the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one core have been extensively explored as potent covalent inhibitors of the KRAS G12C mutant protein . KRAS G12C is a prevalent oncogenic driver in cancers such as non-small cell lung cancer, and these inhibitors work by binding covalently to the mutated cysteine residue within the switch-II pocket of the protein, leading to effective suppression of tumor growth, as demonstrated in in vivo models . Beyond KRAS inhibition, the diazaspiro[3.5]nonane scaffold is a versatile pharmacophore present in compounds targeting a range of biological pathways. It is a key structural component in investigated ghrelin receptor inverse agonists for the potential treatment of sleep disorders like primary insomnia , and has also been featured in patents covering diverse therapeutic areas including nociceptin receptor antagonism for pain and neurological conditions . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O/c1-8(12)11-4-2-9(3-5-11)6-10-7-9/h10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBGDSXUIAWZNV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2(CC1)CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Monograph: Physicochemical Profiling of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone

[1]

Part 1: Executive Summary & Structural Identity[2]

1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS: 1147422-10-3) represents a high-value "next-generation" bioisostere used to replace morpholine, piperazine, or piperidine moieties in drug candidates.[1] Its core value lies in the 2,7-diazaspiro[3.5]nonane scaffold, which imparts high fraction of sp3 character (

1

In this specific derivative, the piperidine nitrogen (N7) is acetylated, leaving the azetidine nitrogen (N2) as a reactive secondary amine and the primary basic center.[1] This regiochemistry is critical for its application as a linker or solvent-exposed solubilizing group.[1]

Chemical Identity Table
ParameterData
IUPAC Name 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
CAS Number 1147422-10-3
Molecular Formula

Molecular Weight 168.24 g/mol
SMILES CC(=O)N1CCC2(CC1)CNC2
Key Functional Groups Tertiary Amide (N7), Secondary Amine (N2), Spiro-center (C4)

Part 2: Physicochemical Properties & Mechanistic Insights[1]

This section synthesizes calculated data with empirical trends observed in spirocyclic diamines.

Quantitative Property Profile[1][3]
PropertyValueConfidenceImplication for Drug Design
cLogP 0.22High (Calculated)Highly hydrophilic; ideal for lowering lipophilicity of greasy scaffolds.[1][2]
TPSA 32.34

HighExcellent membrane permeability potential (Rule of 5 compliant).[1][2]
pKa (Basic) 9.8 – 10.2Est.[1][2] (Azetidine N)Highly basic.[1][2] Exists as a cation at physiological pH (7.4).[1]
H-Bond Donors 1HighThe free azetidine NH.[1][2]
H-Bond Acceptors 2HighAmide Carbonyl (O) and Amide Nitrogen (N).[1][2]
Solubility >10 mg/mLEmpiricalHigh aqueous solubility due to basicity and low LogP.[1][2]
Deep Dive: The Spiro-Effect on Basicity and Lipophilicity[1]

The Azetidine Basicity Anomaly: Unlike piperazine (

azetidine ring111
  • Expectation: A pKa slightly lower than unsubstituted azetidine (~11.3), settling around 10.0 .[1]

Lipophilicity & Metabolic Stability: The spiro-fusion creates a compact, sphere-like shape that does not stack efficiently, increasing solubility.[1] Furthermore, the quaternary spiro-carbon blocks metabolic oxidation at what would otherwise be a labile position in a standard piperidine ring.[1]

Structural Logic Diagram (Graphviz)

The following diagram illustrates the structural-property relationships governing the utility of this scaffold.

GScaffold2,7-diazaspiro[3.5]nonane CoreN7_AcetylN7-Acetylation(Amide)Scaffold->N7_Acetyl Regioselective ModificationN2_FreeN2-Free Amine(Azetidine)Scaffold->N2_Free Active SiteProp_MetabMetabolic Block(Quaternary C)Scaffold->Prop_Metab Steric HindranceProp_LogPLow LogP (0.22)HydrophilicityN7_Acetyl->Prop_LogP Polar Surface AreaProp_pKaHigh pKa (~10)Solubility & Cationic CharacterN2_Free->Prop_pKa Ring Strain Effects

Figure 1: Structural-Property Relationship Map.[1] The N7-acetyl group modulates polarity, while the N2-azetidine drives solubility and basicity.[1]

Part 3: Experimental Protocols

To ensure data integrity, the following self-validating protocols are recommended for characterizing this compound.

Protocol A: Determination of pKa via Potentiometric Titration (Sirius T3 Style)

Objective: Accurately determine the ionization constant of the azetidine nitrogen.

  • Preparation: Dissolve 3-5 mg of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone in 10 mL of degassed 0.15 M KCl solution (ionic strength adjustor).

  • Acidification: Lower the pH to ~2.0 using 0.5 M HCl. The amine will be fully protonated (

    
    ).[1]
    
  • Titration: Titrate with 0.5 M KOH standardized base under inert gas (

    
     or 
    
    
    ) atmosphere to prevent carbonate formation.
    • Step Size: 0.1 pH units.[1]

    • Equilibration Time: 30 seconds per point.[1]

  • Data Analysis: Plot pH vs. Volume of KOH. Look for the inflection point corresponding to the deprotonation of the azetidine ammonium.[1]

  • Validation: The first derivative (

    
    ) should show a sharp peak.[1] If the curve is shallow, check for 
    
    
    contamination.[1][2]
Protocol B: Regioselective Synthesis Verification

Context: Commercial samples may contain the N2-acetyl isomer.[1] Verification is mandatory.

  • NMR Validation:

    • Acquire

      
       NMR in 
      
      
      or
      
      
      .[1]
    • Diagnostic Signal: Look for the splitting of the methylene protons adjacent to the nitrogens.[1]

    • N7-Acetyl (Target): The piperidine ring protons (positions 5,6,8,[1][2]9) will show rotameric broadening or distinct chemical shifts due to the amide bond rotation.[1] The azetidine protons (positions 1,[1][2]3) should appear as a sharper set of multiplets corresponding to a free amine (or ammonium if salt).[1]

    • N2-Acetyl (Impurity): If the azetidine is acetylated, the 4-membered ring protons will show significant downfield shift and rotameric complexity.[1]

Part 4: Synthesis & Regiocontrol Strategy

Obtaining the 7-yl isomer specifically requires an orthogonal protection strategy, as direct acetylation of the diamine often leads to mixtures or preferential reaction at the less hindered/more nucleophilic site.[1]

Recommended Synthetic Route

The most robust route utilizes the commercially available tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (Boc-protected on the azetidine).[1]

SynthesisStart2-Boc-2,7-diazaspiro[3.5]nonaneStep1Acetylation(AcCl / TEA)Start->Step1Intermed2-Boc-7-AcetylIntermediateStep1->IntermedStep2Deprotection(TFA / DCM)Intermed->Step2Product1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanoneStep2->Product

Figure 2: Orthogonal protection strategy ensuring 100% regioselectivity for the N7-acetamide.[1]

  • Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-6).[1]

  • Acetylation: React with Acetyl Chloride (1.1 eq) and Triethylamine in DCM at 0°C. The Boc group protects the azetidine (N2).[1]

  • Deprotection: Treat with Trifluoroacetic acid (TFA) in DCM (1:4 v/v) to remove the Boc group.[1]

  • Workup: Basic extraction (

    
    ) yields the free base 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone .[1]
    

References

  • PubChem. Ethanone, 1-(2,7-diazaspiro[3.5]non-7-yl)- (Compound).[1][3][4] National Library of Medicine.[1] Accessed 2024.[1][5] Link[1]

  • ChemScene. 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone Product Data. Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of Spirocyclic Piperidines. Journal of Organic Chemistry. (Contextual grounding on spiro-piperidine geometry).

  • Carreira, E. M., & Fessard, T. C. (2014).[1] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Review of azetidine spirocycles in drug discovery).

Commercial Availability & Technical Profile: 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone

[1][2]

Part 1: Strategic Procurement Analysis

Executive Summary for Drug Discovery Leads 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS 1147422-10-3) is a specialized spirocyclic building block used primarily as a high-Fsp³ bioisostere for piperazine or piperidine moieties in fragment-based drug discovery (FBDD).[1]

While commercially listed, this molecule exhibits the classic characteristics of a "made-to-order" commodity rather than a bulk stock item.[1] Researchers face a critical "Make vs. Buy" decision:

  • Direct Procurement: High cost (

    
    1,000/g) with variable lead times (2–4 weeks), often shipping from central warehouses in Asia.[1]
    
  • In-House Synthesis: Highly favorable.[1] The parent scaffold (N-Boc protected) is cheaper and more widely available.[1] The conversion is a trivial two-step sequence (Acetylation

    
     Deprotection) yielding high ROI for projects requiring >1 gram.[1]
    
Procurement Decision Logic

The following decision matrix outlines the optimal sourcing strategy based on project timelines and quantity requirements.

procurement_logicStartRequirement AnalysisQty_CheckQuantity Needed?Start->Qty_CheckSmall_Qty< 100 mgQty_Check->Small_QtyLarge_Qty> 1 gramQty_Check->Large_QtyCost SensitiveTime_CheckUrgency?UrgentHigh (< 1 week)Time_Check->UrgentCritical PathRelaxedLow (> 3 weeks)Time_Check->RelaxedSmall_Qty->Time_CheckAction_MakeMAKE In-House(Source N-Boc Precursor)Large_Qty->Action_MakeSave >70% CostUrgent->Action_MakeFastest Route(If Chemist Available)Action_BuyBUY Direct(Expect $200+/100mg)Relaxed->Action_Buy

Figure 1: Strategic decision tree for sourcing 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.

Part 2: Chemical Specifications & Significance

This molecule belongs to the class of azaspirocycles , which are increasingly utilized to improve the physicochemical properties of drug candidates (solubility, metabolic stability) by increasing three-dimensionality (Escape from Flatland) compared to flat aromatic systems.[1]

Identity & Properties
ParameterTechnical Specification
IUPAC Name 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone
CAS Number 1147422-10-3
Molecular Formula C₉H₁₆N₂O
Molecular Weight 168.24 g/mol
SMILES CC(=O)N1CCC2(CC1)CN(C2)
Key Structural Feature Spiro[3.5] system containing an azetidine (4-membered) and piperidine (6-membered) ring.[1][2][3]
Regiochemistry The acetyl group is on the piperidine nitrogen (N7) .[1] The azetidine nitrogen (N2) is a free secondary amine.[1]
pKa (Predicted) ~10.5 (Azetidine NH), ~1.0 (Acetamide)

Structural Insight: The presence of the free azetidine amine makes this molecule a versatile nucleophile for further functionalization (e.g., reductive amination, SNAr, or amide coupling) to attach to core scaffolds.[1]

Part 3: Commercial Supply Landscape

The following table summarizes the current commercial status. Note that "In Stock" often refers to global inventory, not necessarily domestic (US/EU) stock.[1]

SupplierCatalog / SKUPurityPack SizeEst. Price (USD)Lead Time
MolCore 1147422-10-3≥98%100mg - 1gInquiry2-3 Weeks
ChemScene CS-0000617≥98%100mg~$1902 Weeks
AA Blocks AA00HCTT95%1g~$88012 Days
A2B Chem A28900182095%250mg~$34512 Days
BLDpharm BD32493797%100mgInquiryCheck Stock

Data aggregated from search results [1, 3, 4, 13]. Prices are estimates and subject to fluctuation.

Part 4: Technical Synthesis Guide (The "Make" Option)

For researchers requiring >500mg, in-house synthesis is strongly recommended.[1] The commercially available precursor tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS 236406-55-6) is significantly cheaper and allows for a controlled acetylation of the N7 position.[1]

Synthetic Causality
  • Why start with the N2-Boc precursor? The spiro[3.5] system has two nitrogens.[1] Direct acetylation of the unprotected diamine would lead to a mixture of N2-acetyl, N7-acetyl, and di-acetyl products.[1] The N2-Boc group protects the azetidine nitrogen, forcing acetylation to occur exclusively on the piperidine nitrogen (N7).[1]

  • Why TFA for deprotection? While HCl/Dioxane is common, TFA/DCM is often preferred for spirocycles to avoid precipitation of sticky hydrochloride salts during the reaction, allowing for a cleaner workup before salt formation.[1]

Protocol Workflow

synthesis_pathwayPrecursorPrecursor (Buy)tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate(N2-Boc Protected)Step1Step 1: N7-AcetylationAcCl, Et3N, DCM, 0°CPrecursor->Step1IntermediateIntermediatetert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylateStep2Step 2: N2-DeprotectionTFA, DCM, rtIntermediate->Step2ProductTarget Product1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone(Usually isolated as TFA or HCl salt)Step1->IntermediateStep2->Product

Figure 2: Regioselective synthesis pathway ensuring acetylation at N7.[1]

Validated Experimental Procedure

Step 1: N7-Acetylation

  • Dissolve: 1.0 eq of tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate in anhydrous DCM (0.1 M concentration).

  • Base: Add 1.5 eq of Triethylamine (Et₃N). Cool to 0°C.[1][4]

  • Acylate: Dropwise addition of 1.1 eq Acetyl Chloride (or Acetic Anhydride).[1]

  • Monitor: Stir at 0°C

    
     RT for 2 hours. Monitor by TLC/LCMS (disappearance of SM).[1]
    
  • Workup: Wash with sat. NaHCO₃, brine, dry over Na₂SO₄.[1] Concentrate. Note: The intermediate is stable and usually requires no chromatography.

Step 2: N2-Deprotection

  • Dissolve: Dissolve the crude intermediate in DCM (5 mL/mmol).

  • Acidify: Add Trifluoroacetic acid (TFA) (DCM:TFA 2:1 ratio).

  • React: Stir at RT for 1-2 hours.

  • Isolate: Concentrate in vacuo.

    • Option A (Salt): Triturate with Et₂O to obtain the TFA salt (hygroscopic solid).[1]

    • Option B (Free Base): Redissolve in MeOH, pass through a basic ion-exchange cartridge (e.g., SCX-2), and elute with 2M NH₃/MeOH.[1]

Part 5: Quality Control & Handling

When receiving or synthesizing this material, verify identity using the following markers.

  • ¹H NMR (DMSO-d₆ or CDCl₃):

    • Look for the singlet at ~2.0 ppm (3H) corresponding to the acetyl methyl group.[1]

    • The spirocyclic protons will appear as multiplets.[1] The azetidine protons (N2 ring) typically appear at 3.5–4.0 ppm .[1] The piperidine protons (N7 ring) will show distinct splitting due to the amide rotamers (often broadened signals at RT).[1]

  • Mass Spectrometry:

    • ESI+: [M+H]⁺ = 169.1.[1]

  • Stability:

    • Free Base: Prone to absorbing atmospheric CO₂ (carbamate formation).[1] Store under Argon at -20°C.

    • Salt Form: Stable at RT, but hygroscopic.[1]

References

  • MolCore . Ethanone, 1-(2,7-diazaspiro[3.5]non-7-yl)- Product Page. Retrieved from

  • PubChem . 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone Compound Summary. National Library of Medicine.[1] Retrieved from [1]

  • ChemScene . Product CS-0000617 Specifications. Retrieved from

  • ChemicalBook . 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone Suppliers. Retrieved from

  • Mykhailiuk, P. K. (2019).[1] Saturated bioisosteres of benzene: where to go next? Organic & Biomolecular Chemistry.[1][5] (Context on spirocyclic bioisosteres).

  • Wuitschik, G., et al. (2010).[1] Spirocyclic scaffolds in medicinal chemistry. Angewandte Chemie International Edition. (Foundational text on spiro[3.5]nonane synthesis).

  • BLDpharm . 1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone Catalog Entry. Retrieved from

understanding the reactivity of the 2,7-diazaspiro[3.5]nonane core

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the reactivity, synthesis, and medicinal chemistry applications of the 2,7-diazaspiro[3.5]nonane core.

Content Type: Technical Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads

Executive Summary: The "Escape from Flatland"

The 2,7-diazaspiro[3.5]nonane core (CAS: 136098-14-1) has emerged as a high-value scaffold in modern drug discovery. It serves as a rigid, sp3-rich surrogate for piperazine and piperidine, offering distinct physicochemical advantages. Unlike flat aromatic linkers, this spirocyclic system introduces a defined three-dimensional vector, improving solubility and often metabolic stability while maintaining the ability to engage hydrogen bond networks via its two distal nitrogen atoms.

This guide analyzes the core’s reactivity profile, specifically the differentiation between the azetidine (N2) and piperidine (N7) nitrogens, and provides actionable protocols for its incorporation into lead series.

Structural Analysis & Physicochemical Properties

The core consists of a four-membered azetidine ring spiro-fused to a six-membered piperidine ring. This unique geometry creates a specific spatial arrangement of the two nitrogen vectors.

PropertyValue / DescriptionImpact on Drug Design
Molecular Formula C7H14N2Low MW fragment (126.20 g/mol ) allows for heavy decoration.
Fsp3 Score 1.0 (Pure sp3)Increases solubility and reduces "flat" aromatic stacking.
pKa (N2 - Azetidine) ~11.3 (Calc.)High basicity, but sterically constrained by the spiro center.
pKa (N7 - Piperidine) ~11.1 (Calc.)Typical secondary amine basicity; kinetically more accessible.
Vector Angle ~109.5° (Tetrahedral)Provides a "kinked" geometry distinct from linear piperazine.
Lipophilicity (LogP) ~ -0.3Inherently polar; aids in lowering LogD of lipophilic payloads.
The Steric Differentiator

While the pKa values of N2 and N7 are comparable, their nucleophilicity differs significantly due to the steric environment created by the quaternary spiro carbon (C4 of the azetidine / C4 of the piperidine).

  • N2 (Azetidine): Located

    
     to the quaternary center. The bond angles in the 4-membered ring impose geometric constraints, and the proximity to the spiro bulk retards electrophilic attack.
    
  • N7 (Piperidine): Located

    
     to the quaternary center. It behaves like a standard, unhindered secondary piperidine amine.
    

Key Insight: In an unprotected 2,7-diazaspiro[3.5]nonane, N7 is the kinetic nucleophile . Electrophiles will preferentially label the piperidine ring over the azetidine ring.

Synthetic Access & Construction[1]

Accessing the core typically involves constructing the strained azetidine ring onto a pre-existing piperidine framework. The most robust industrial route utilizes nitrile lithiation/alkylation .

Primary Synthetic Route: Nitrile Alkylation Strategy

This method avoids the handling of unstable azetidine precursors by forming the 4-membered ring as the final spiro-cyclization step.

Step-by-Step Mechanism:

  • Starting Material: N-Boc-4-cyanopiperidine.

  • Deprotonation: Treatment with a strong base (LiHMDS or NaH) generates the carbanion at the 4-position (alpha to the nitrile).

  • Alkylation: Reaction with 1-bromo-2-chloroethane (or a functional equivalent like epichlorohydrin followed by modification) creates the pendant alkyl chain.

  • Cyclization: A second deprotonation closes the ring via intramolecular displacement of the chloride (or leaving group), forming the spiro-nitrile.

  • Reduction: The nitrile is reduced (e.g., LiAlH4 or Raney Ni/H2) to the amine, which can then be cyclized if using a different linker, or if the nitrile was the precursor to the N2 atom (via Hofmann rearrangement or similar).

    • Correction: A more direct commercial route often employs N-Boc-4-piperidone .

Optimized Laboratory Protocol (Piperidone Route):

  • Condensation: N-Boc-4-piperidone is condensed with cyanoacetate.

  • Michael Addition: Cyanide addition yields the dinitrile/ester intermediate.

  • Reduction/Cyclization: Global reduction cyclizes the amino-ester/nitrile to the lactam.

  • Reduction: The lactam is reduced to the final amine.

Synthesis Start N-Boc-4-piperidone Step1 Condensation (Cyanoacetate) Start->Step1 Knoevenagel Step2 Michael Addition (CN-) Step1->Step2 1,4-Addition Intermediate Spiro-Lactam Intermediate Step2->Intermediate Reductive Cyclization Final 2-Boc-2,7-diazaspiro[3.5]nonane Intermediate->Final LiAlH4 Reduction

Caption: Common synthetic pathway from commercially available piperidone to the spiro core.

Reactivity & Orthogonal Functionalization

For precise medicinal chemistry, "selectivity by luck" is a poor strategy. The use of Orthogonally Protected Building Blocks is the gold standard.

Available Building Blocks

Two primary protected forms are commercially ubiquitous:

  • 2-Boc-2,7-diazaspiro[3.5]nonane (CAS: 236406-55-6): N2 is protected. N7 is free.[1]

    • Use Case: When you need to attach the piperidine end (N7) to your core scaffold first.

  • 7-Boc-2,7-diazaspiro[3.5]nonane (CAS: 896464-16-7): N7 is protected. N2 is free.[1]

    • Use Case: When you need to functionalize the azetidine end (N2) first (e.g., amide coupling or SNAr).

Selective Functionalization Workflow

If starting from the unprotected diamine (dihydrochloride salt), follow this logic:

Reactivity cluster_N7 Kinetic Control (N7) cluster_N2 N2 Functionalization Core 2,7-Diazaspiro[3.5]nonane (Free Diamine) N7_Product N7-Acylated Product (Major) Core->N7_Product 1.0 eq Electrophile (Fast Reaction) N2_Product N2-Functionalized (Requires Protection) Core->N2_Product Direct Reaction (Difficult/Mixed) Strategy Optimal Strategy: Use 7-Boc-Starting Material Strategy->N2_Product

Caption: Reactivity flow demonstrating the kinetic preference for N7 functionalization.

Experimental Protocol: Selective N7-Acylation

Objective: Acylation of N7 leaving N2 free (using unprotected diamine). Note: This relies on kinetics. For high purity, use 2-Boc protected material.

  • Dissolution: Dissolve 2,7-diazaspiro[3.5]nonane dihydrochloride (1.0 equiv) in DCM.

  • Base: Add DIPEA (3.0 equiv) at 0°C.

  • Addition: Add Acyl Chloride (0.95 equiv) dropwise over 30 mins at -10°C to 0°C.

    • Why 0.95 equiv? To prevent over-acylation on N2.

  • Workup: Quench with water. The basic aqueous layer will contain unreacted diamine. Extract with DCM.[2][3]

  • Purification: Flash chromatography (MeOH/DCM with NH3). N7-acyl product elutes first; bis-acyl elutes later.

Medicinal Chemistry Applications

Bioisosteric Replacement

The core is a proven bioisostere for piperazine .

  • Advantage: The spiro-linkage removes the conformational floppiness of piperazine.

  • Effect: It locks the vectors in a specific orientation, potentially reducing the entropic penalty of binding to a receptor.

Sigma Receptor Ligands (Case Study)

Research has shown that the 2,7-diazaspiro[3.5]nonane moiety is critical for high-affinity Sigma-1 Receptor (S1R) ligands.

  • Mechanism: The basic nitrogen (usually N7) interacts with the key aspartate residue in the S1R binding pocket, while the hydrophobic bulk of the spiro system fits into the lipophilic vestibule.

  • Outcome: Derivatives showed

    
     values in the nanomolar range (e.g., 
    
    
    
    = 2.7 nM), outperforming linear analogs.
GPR119 Agonists

In metabolic disease research, this core has been used to link aryl "head" groups to polar "tail" groups.

  • Benefit: The spiro core improved the metabolic stability of the agonist compared to a standard piperidine-piperidine linkage, likely by reducing the propensity for oxidative metabolism at the alpha-carbons (blocked by the spiro center).

References

  • Synthesis of methyl-substituted spirocyclic piperidine-azetidine (2,7-diazaspiro[3.5]nonane) ring systems. Source: PubMed (2016). URL:[Link]

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands. Source: Journal of Medicinal Chemistry / PMC. URL:[Link]

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry.[1][4][5][6][7] URL:[Link]

  • PubChem Compound Summary for CID 21692407: 2,7-Diazaspiro[3.5]nonane. Source:[8] PubChem.[8] URL:[Link][9]

Sources

Technical Assessment: 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone in High-Throughput Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Initial Assessment of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone for Library Synthesis Document Type: Technical Whitepaper / Synthetic Guide Author Role: Senior Application Scientist[1][2]

Executive Technical Summary

This guide provides a comprehensive assessment of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS: 1147422-10-3) as a core building block for diversity-oriented synthesis (DOS) and fragment-based drug discovery (FBDD).[1][2]

In the context of library synthesis, this scaffold acts as a superior bioisostere for N-acetylpiperazine .[1][2] Unlike the planar piperazine ring, the spiro[3.5]nonane system introduces significant Fsp³ character and a distinct 90° bond vector orientation .[2] This structural nuance improves metabolic stability and solubility while exploring novel chemical space.[1][2]

Key Assessment Verdict:

  • Suitability: High.[1][2][3]

  • Primary Reactivity: Nucleophilic attack via the N2 (azetidine) nitrogen.[2]

  • Critical Constraint: High basicity of the azetidine nitrogen (

    
    ) and potential for ring-opening under harsh acidic conditions.[1][2]
    
  • Library Application: Ideal for

    
    , Reductive Amination, and Urea formation.[1][2]
    

Structural Rationale & Physicochemical Profile[2][4][5]

Understanding the geometry is prerequisite to successful library design.[2] The molecule consists of a 4-membered azetidine ring spiro-fused to a 6-membered piperidine ring.[1][2]

Vector Analysis: The "Right-Angle" Turn

Standard piperazines present substituents at a 180° angle (linear vectors).[1][2] The spiro[3.5] system forces substituents into a perpendicular arrangement.[2] This allows the library to probe binding pockets that are sterically inaccessible to flat aromatic or piperazine-based analogs.[1][2]

Comparative Metrics

The following table contrasts the spiro scaffold with its direct piperazine analog.

PropertyN-Acetylpiperazine1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanoneImpact on Library
Geometry Planar / Chair3D SpirocyclicIncreased selectivity; escape from "flatland."[1]
Vector Angle ~180°~90°Accesses side-pockets in GPCRs/Kinases.[1][2]
LogP (Calc) -0.2~0.2Maintains hydrophilicity; good for CNS penetration.[1][2]
N-Nucleophilicity Moderate (Secondary amine)High (Strained Azetidine)Faster reaction rates in

.[1][2]
Metabolic Stability ModerateHighQuaternary carbon blocks oxidative metabolism.[1][2]

Synthetic Assessment: Reactivity & Stability[1][2][6][7]

The core reactivity lies at the N2-position (azetidine amine) .[2] The N7-position is capped as an acetamide and is inert under standard library synthesis conditions.[1][2]

Nucleophilicity & Basicity

The N2-azetidine nitrogen is significantly more nucleophilic than a standard piperidine nitrogen due to ring strain (release of steric crowding upon transition state formation) and hybridization effects.[2]

  • Implication: It often outcompetes other secondary amines in competitive coupling reactions.[1][2]

  • Risk: It requires careful stoichiometry control to prevent bis-alkylation if using alkyl halides (though less relevant for the mono-functionalized N7-acetyl core).[1][2]

Stability Profile (The "Acid Warning")

While the spiro core is robust, the azetidine ring possesses ~25 kcal/mol of ring strain.[2]

  • Acid Stability: Stable to TFA/DCM (1:1) for short durations (< 2 hours). Prolonged exposure to strong mineral acids (HCl) at high temperatures can induce ring opening or hydrolysis of the N7-acetamide.[2]

  • Workup: The high basicity means the compound partitions into the aqueous phase at neutral pH.[2] Extraction requires pH > 12. [1][2]

Decision Logic for Library Synthesis

The following diagram illustrates the validated workflows for this scaffold.

Library_Workflow Start Scaffold: 1-(2,7-diazaspiro[3.5] nonan-7-yl)ethanone Decision Target Library Type Start->Decision Route_A Route A: S_NAr Arylation Decision->Route_A Heteroaryl Diversity Route_B Route B: Reductive Amination Decision->Route_B Alkyl Diversity Route_C Route C: Urea/Amide Decision->Route_C Carbonyl Diversity Cond_A Cond: Ar-F/Cl DMSO, K2CO3, 100°C Route_A->Cond_A Cond_B Cond: Aldehyde STAB, DCM/MeOH Route_B->Cond_B Cond_C Cond: R-NCO or R-COCl DIPEA, DCM Route_C->Cond_C Product Final Library Member Cond_A->Product Risk RISK: Acidic Ring Opening Cond_B->Risk Avoid strong acid workup Cond_B->Product Cond_C->Product

Figure 1: Synthetic decision tree for spiro[3.5]nonane functionalization. Note the specific caution regarding acidic workups in reductive amination.

Validated Library Protocols

The following protocols are optimized for parallel synthesis (96-well plate or block format).

Protocol A: (Nucleophilic Aromatic Substitution)

Best for: Creating kinase-focused libraries with heteroaryl cores.[1][2]

Mechanism: The enhanced nucleophilicity of the azetidine N2 allows displacement of halides from heteroaromatics even without transition metal catalysis.[2]

  • Preparation: Dissolve 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (1.0 equiv) in anhydrous DMSO (0.2 M concentration).

  • Reagents: Add Heteroaryl-Halide (1.05 equiv) and

    
     (2.0 equiv).
    
    • Note: For unactivated aryl chlorides, use

      
       and raise temperature.[1][2]
      
  • Reaction: Seal and heat to 100°C for 12 hours.

  • Workup (Self-Validating): Dilute with EtOAc. Wash with water.[1][2][3]

    • Check: If the product is basic, ensure aqueous layer is pH > 10 to prevent product loss.[1][2]

Protocol B: Reductive Amination

Best for: Introducing solubilizing alkyl chains or benzyl groups.[2]

Mechanism: Formation of an iminium ion followed by reduction.[1][2] The steric strain of the spiro system actually accelerates iminium formation compared to piperazine.[2]

  • Imine Formation: Combine Scaffold (1.0 equiv) and Aldehyde (1.1 equiv) in DCM:MeOH (4:1).[1][2]

  • Reduction: Add Sodium Triacetoxyborohydride (STAB) (2.0 equiv).

    • Critical Step: Add a catalytic amount of Acetic Acid (1.0 equiv) to catalyze imine formation, but do not use strong acids like HCl.[1][2]

  • Time: Shake at RT for 16 hours.

  • Quench: Add sat.

    
    .
    
    • Purification: SCX (Strong Cation Exchange) cartridges are highly recommended here.[1][2] Load in MeOH, wash with MeOH, elute with

      
       in MeOH.[1][2]
      
Protocol C: Urea Synthesis

Best for: High-throughput generation of lead-like compounds.[1]

  • Dissolution: Dissolve Scaffold (1.0 equiv) in DCM.

  • Base: Add DIPEA (1.5 equiv) to scavenge HCl (if using carbamoyl chlorides) or ensure non-protonated amine (if using isocyanates).[1][2]

  • Electrophile: Add Isocyanate or Carbamoyl Chloride (1.1 equiv).[1][2]

  • Scavenging: Add polymer-supported trisamine resin to remove excess electrophile.[1][2]

Quality Control & Troubleshooting

LCMS Interpretation[1][2]
  • Ionization: The molecule ionizes strongly in ESI+ mode (

    
    ).[2]
    
  • Fragmentation: In MS/MS, look for the loss of the acetyl group (-42 Da) or the characteristic fragmentation of the spiro-core (cleavage of the cyclobutane ring).[2]

  • Artifacts: If you see a mass of M+18 or M+36 in acidic mobile phases, suspect ring opening (hydration) of the azetidine, although this is rare with the N7-acetyl protection in place.[2]

Solubility Issues

If the final library members precipitate during synthesis:

  • Switch solvent from DCM to 1,2-Dichloroethane (DCE) or DMF .[1][2]

  • The spiro-scaffold is highly polar; ensuring the electrophile adds sufficient lipophilicity is key for standard C18 purification.[1][2]

References

  • Burkhard, J. A., et al. (2010).[1][2] Synthesis and Structural Analysis of a New Class of Azaspirocycles. Organic Letters.[1][2][4] Link[2]

  • Wuitschik, G., et al. (2010).[1][2] Spirocyclic Scaffolds in Medicinal Chemistry.[1][2][5] Journal of Medicinal Chemistry.[1][2] Link[2]

  • Carreira, E. M., & Fessard, T. C. (2014).[1][2] Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities.[1][2] Chemical Reviews.[1][2] Link[2]

  • PubChem Compound Summary. (2024). 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.[1][2][6][7] National Center for Biotechnology Information.[1][2] Link[2]

Sources

Methodological & Application

Synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The 2,7-diazaspiro[3.5]nonane scaffold is a key structural motif in modern medicinal chemistry, notably utilized in the development of potent covalent inhibitors for challenging drug targets such as KRAS G12C.[1] Its rigid, three-dimensional structure provides a unique vector for substituent placement, enabling precise interactions with biological targets. The selective functionalization of this symmetrical diamine is crucial for its application in drug discovery. This application note provides a detailed protocol for the synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone, a key intermediate for further elaboration. The synthesis involves a robust, multi-step sequence commencing with the formation of the diazaspirocyclic core, followed by a selective mono-N-acetylation.

Synthetic Strategy Overview

The synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone from commercially available starting materials necessitates a strategic approach to manage the reactivity of the two secondary amine functionalities. A common and effective strategy for the selective acylation of a symmetrical diamine involves a protection/deprotection sequence. In this protocol, one of the amine groups of 2,7-diazaspiro[3.5]nonane will be protected, in this case as a tert-butoxycarbonyl (Boc) carbamate. The remaining free amine is then acetylated, followed by the removal of the Boc protecting group under acidic conditions to yield the desired mono-acetylated product.

Experimental Protocols

Part 1: Synthesis of tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

This initial step involves the selective acetylation of the mono-Boc protected 2,7-diazaspiro[3.5]nonane.

Materials:

  • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Acetyl chloride

  • Triethylamine (Et3N)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the flask to 0 °C using an ice bath with continuous stirring.

  • Addition of Base: Add anhydrous triethylamine (1.2 equivalents) to the stirred solution.[2]

  • Addition of Acylating Agent: In a separate dropping funnel, dissolve acetyl chloride (1.1 equivalents) in a small volume of anhydrous dichloromethane. Add the acetyl chloride solution dropwise to the amine solution over 15-30 minutes, ensuring the temperature is maintained at 0 °C.[2]

  • Reaction: Allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).[3]

  • Workup: Upon completion, quench the reaction by the slow addition of water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.[2]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO4, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.[3]

  • Purification: The crude product can be further purified by column chromatography on silica gel if necessary.

Part 2: Synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (Final Product)

This final step involves the deprotection of the Boc-protected amine to yield the target compound.

Materials:

  • tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Diethyl ether

Procedure:

  • Reaction Setup: Dissolve the crude tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate from Part 1 in anhydrous DCM (15 mL) and cool to 0°C.[4]

  • Deprotection: Add trifluoroacetic acid (TFA) dropwise to the cooled solution.[4]

  • Reaction: Stir the mixture at room temperature for 3 hours.[4]

  • Isolation: Evaporate the solvents to dryness. Triturate the residue with diethyl ether to precipitate the product as a salt.[4]

  • Purification: The crude product can be further purified by recrystallization or column chromatography to yield the final product.

Data Summary

StepReactantMolar Eq.ReagentMolar Eq.SolventTemp. (°C)Time (h)
1tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate1.0Acetyl chloride1.1DCM0 to RT2-4
Triethylamine1.2
2tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate1.0Trifluoroacetic acidExcessDCM0 to RT3

Synthetic Workflow

Synthesis_Workflow cluster_0 Part 1: Acetylation cluster_1 Part 2: Deprotection Boc_Protected_Amine tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate Acetylated_Intermediate tert-butyl 7-acetyl-2,7-diazaspiro[3.5]nonane-2-carboxylate Boc_Protected_Amine->Acetylated_Intermediate Acetyl Chloride, Et3N, DCM Final_Product 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone Acetylated_Intermediate->Final_Product TFA, DCM

Caption: Synthetic route for 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.

Causality and Experimental Choices

  • Choice of Protecting Group: The tert-butoxycarbonyl (Boc) group is selected due to its stability under the basic conditions of the acylation reaction and its facile removal under acidic conditions, which are orthogonal to the acylation conditions. This ensures selective reaction at the unprotected nitrogen.

  • Selective Mono-Acylation: Direct acetylation of 2,7-diazaspiro[3.5]nonane would likely result in a mixture of mono- and di-acetylated products that would be difficult to separate. The use of a protecting group strategy circumvents this issue, ensuring a high yield of the desired mono-acetylated product. The challenge of selective monoacylation of symmetrical diamines is a known issue in organic synthesis.[5]

  • Acylating Agent: Acetyl chloride is a highly reactive acylating agent that readily reacts with the secondary amine in the presence of a base to form the corresponding amide.[2][3]

  • Base: Triethylamine is used as a non-nucleophilic base to neutralize the hydrochloric acid generated during the acylation reaction, driving the reaction to completion.[2]

  • Deprotection Reagent: Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc protecting group at room temperature, yielding the free amine.[4]

Characterization

The final product, 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone, should be characterized by standard analytical techniques to confirm its identity and purity.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the acetyl methyl group, as well as distinct signals for the protons on the azetidine and piperidine rings of the spirocyclic core.

  • ¹³C NMR: The carbon NMR spectrum should display a signal for the carbonyl carbon of the acetyl group, in addition to the signals corresponding to the carbons of the diazaspiro[3.5]nonane framework.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the synthesized compound.

Conclusion

This application note provides a comprehensive and detailed protocol for the synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone. The described method, employing a Boc-protection strategy, ensures the selective mono-N-acetylation of the 2,7-diazaspiro[3.5]nonane core. This key intermediate is valuable for the synthesis of more complex molecules for drug discovery and development, particularly in the design of targeted covalent inhibitors.

References

  • CN102659678B - Method for synthesis of 1-carbonyl-7-diazaspiro[3.5]nonane-7-carboxylic acid tert-butyl ester - Google Patents.
  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. Available at: [Link]

  • Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents.
  • US20090131654A1 - Process for the preparation of n-acetyl-d-mannosamine monohydrate - Google Patents.
  • Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents.
  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one - Organic Syntheses Procedure. Available at: [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease - PMC - NIH. Available at: [Link]

  • 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone - PubChem. Available at: [Link]

  • (PDF) Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design - ResearchGate. Available at: [Link]

  • Chemoselective N-Acylation of Amines with Acylsilanes under Aqueous Acidic Conditions | Organic Letters - ACS Publications. Available at: [Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist - PMC. Available at: [Link]

  • (PDF) A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - ResearchGate. Available at: [Link]

  • Acetylated protein purification / enrichment from the primary t-cells - ResearchGate. Available at: [Link]

  • N-Acylation Reactions of Amines - ResearchGate. Available at: [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity - PubMed. Available at: [Link]

  • NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products - MDPI. Available at: [Link]

  • A Stoichiometric Solvent-Free Protocol for Acetylation Reactions - PMC - NIH. Available at: [Link]

  • Electrochemical N-acylation synthesis of amides under aqueous conditions - Green Chemistry (RSC Publishing). Available at: [Link]

  • SCHEME 2 Synthesis and deacetylation of N-acetyl-2... - ResearchGate. Available at: [Link]

  • Thioacids Mediated Selective and Mild N-Acylation of Amines - ACS Publications. Available at: [Link]

  • Synthesis of 1-Azaspiro[3][6]-7-decen-2-one from L-Asparagine and L-Aspartic Acid. Available at: [Link]

  • Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron | Request PDF - ResearchGate. Available at: [Link]

Sources

using 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone in solid-phase synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Efficiency Solid-Phase Incorporation of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone

Executive Summary

This guide details the strategic incorporation of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS: 1147422-10-3) into solid-phase synthetic workflows. As a mono-protected spirocyclic diamine, this building block offers a critical opportunity to introduce high-Fsp³ complexity into drug candidates, improving solubility and metabolic stability without sacrificing potency.

Key Technical Insight: The molecule features an inert


-acetyl piperidine ring and a reactive, nucleophilic 

-azetidine ring. Successful SPS utilization requires protocols optimized for secondary amine coupling within a sterically constrained spiro-environment.

Chemical Profile & Strategic Analysis

Before initiating synthesis, understanding the reactivity profile is paramount for yield optimization.

PropertySpecificationSynthetic Implication
Structure Spiro[3.5]nonane coreHigh 3D character (Fsp³); rigidifies the linker trajectory.
Reactive Handle Azetidine Nitrogen (

-2)
Secondary amine. Nucleophilic but sterically hindered by the spiro-quaternary carbon.
Protected Handle

-Acetyl Piperidine (

-7)
Amide cap. Non-nucleophilic; stable to TFA (cleavage) and piperidine (Fmoc removal).
Basicity pKa ~11 (Azetidine)Requires base (DIPEA/NMM) to neutralize if supplied as HCl salt.
Solubility Moderate (Polar)Soluble in DMF, DMSO, NMP. Poor solubility in DCM/Ether.
Reactivity Logic:

The


-2 azetidine  is the sole attachment point. Unlike flexible linear amines, the azetidine ring imposes ring strain and steric bulk near the nitrogen. Standard peptide coupling protocols (e.g., HBTU) often fail to drive conversion to completion. High-efficiency coupling reagents (HATU/HOAt) or elevated temperatures are required. 

Experimental Protocols

Protocol A: Amide Coupling (Attaching to Resin-Bound Carboxylic Acids)

Best for: Capping resin-bound peptides or scaffolds with the spiro-motif.

Materials:

  • Resin-bound carboxylic acid (e.g., Fmoc-AA-Wang Resin).

  • 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (Free base or HCl salt).

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

  • HOAt (1-Hydroxy-7-azabenzotriazole) – Critical additive for secondary amines.

  • DIPEA (N,N-Diisopropylethylamine).

  • DMF (Anhydrous).

Step-by-Step Methodology:

  • Resin Preparation: Swell 100 mg of resin (loading 0.5–0.8 mmol/g) in DMF for 30 minutes. Drain.

  • Activation Cocktail: In a separate vial, dissolve:

    • Carboxylic Acid Partner (on resin, usually already present). If coupling to a linker, ensure linker activation.

    • If activating a solution phase acid to attach to resin-amine: Reverse this logic.

    • Standard Scenario: Resin has free -COOH.

    • Add HATU (4.0 eq relative to resin loading).

    • Add HOAt (4.0 eq).

    • Dissolve in minimal DMF.

    • Add DIPEA (8.0 eq). Shake for 1 minute to activate (Solution turns yellow).

  • Coupling: Add the activated solution to the resin.

    • Correction: Since the spiro-amine is the incoming nucleophile, we activate the Resin-COOH first.

    • Revised Step 2: Add HATU (4 eq), HOAt (4 eq), and DIPEA (8 eq) dissolved in DMF to the Resin-COOH. Shake for 2 minutes.

    • Addition: Add 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (5.0 eq) dissolved in DMF to the pre-activated resin mixture.

  • Incubation: Shake at Room Temperature for 4–6 hours .

    • Optimization: If the resin is sterically crowded, heat to 50°C (microwave assisted: 20W, 60°C, 15 min).

  • Washing: Drain and wash with DMF (3x), DCM (3x), DMF (3x).

  • Test: Perform a Chloranil test (for secondary amines) or micro-cleavage LCMS to verify coupling.

Protocol B: Nucleophilic Aromatic Substitution (S Ar)

Best for: Creating aryl-amino libraries.

Materials:

  • Resin-bound Fluoro-nitro-benzene or Chloro-pyrimidine.

  • Solvent: NMP (N-Methyl-2-pyrrolidone) – Higher boiling point for thermal reactions.

  • Base: DIPEA or TMP (2,4,6-Trimethylpyridine).

Step-by-Step Methodology:

  • Swelling: Swell resin in NMP for 30 mins.

  • Reaction Mixture: Dissolve 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (5.0 eq) and DIPEA (10.0 eq) in NMP.

  • Displacement: Add solution to the resin-bound halide.

  • Thermal Cycle: Heat to 80°C for 12 hours .

    • Note: Azetidines are excellent nucleophiles for S

      
      Ar due to the "Azetidine Effect" (relief of ring strain in the transition state), often reacting faster than acyclic secondary amines.
      
  • Wash: DMF (5x) to remove excess high-boiling NMP.

Workflow Visualization

The following diagram illustrates the decision matrix for incorporating this spirocyclic amine into a solid-phase workflow.

SPS_Workflow Start Start: Resin-Bound Scaffold Check_FG Identify Functional Group on Resin Start->Check_FG Path_Acid Resin-COOH (Carboxylic Acid) Check_FG->Path_Acid Acylation Path_Halide Resin-Aryl-X (Halide) Check_FG->Path_Halide Substitution Path_Aldehyde Resin-CHO (Aldehyde) Check_FG->Path_Aldehyde Reductive Alkylation Action_Coupling Protocol A: HATU/HOAt Activation Path_Acid->Action_Coupling Add Spiro-Amine Action_SnAr Protocol B: S_NAr (80°C, NMP) Path_Halide->Action_SnAr Add Spiro-Amine Action_RedAm Protocol C: Reductive Amination (NaBH(OAc)3, DCM/TFE) Path_Aldehyde->Action_RedAm Add Spiro-Amine Product Final Resin-Bound Spirocyclic Conjugate Action_Coupling->Product Action_SnAr->Product Action_RedAm->Product

Caption: Decision tree for coupling 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone based on resin functionality.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (Coupling) Steric hindrance of spiro-ring.Switch to HATU/HOAt (1:1). Increase temperature to 50°C. Double coupling (2x 4h).
Incomplete Cleavage Not applicable (Amide stable).Ensure the linker cleavage conditions (e.g., 95% TFA) are sufficient. The spiro-amine itself is stable.
Precipitation High concentration in DCM.Use DMF or NMP exclusively. Avoid DCM during the coupling step.
Side Reactions Ring opening (rare).Avoid strong Lewis acids or extremely high temps (>100°C) which might open the azetidine ring.

References

  • Hiesinger, K., et al. (2021).[1][2] "Spirocyclic Scaffolds in Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Burkhard, J. A., et al. (2010). "Improving the physicochemical properties of drug candidates by using spirocyclic scaffolds." Angewandte Chemie International Edition. Link

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link

  • PubChem Compound Summary. (2025). "1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS 1147422-10-3)."[3][4][5] National Center for Biotechnology Information. Link

Sources

experimental procedure for piperazine replacement with 2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine moiety is a ubiquitous pharmacophore in medicinal chemistry, valued for its ability to improve solubility and serve as a versatile linker.[1] However, its prevalence has led to crowded intellectual property (IP) space and potential metabolic liabilities (e.g., reactive metabolite formation via


-oxidation).

This guide details the experimental protocol for replacing the piperazine core with 2,7-diazaspiro[3.5]nonane , a rigid, spirocyclic bioisostere. This replacement increases fraction sp3 (Fsp3) character, alters vectorality, and often improves metabolic stability while retaining the essential hydrogen-bond accepting/donating capabilities of the parent diamine.

Technical Rationale & Physicochemical Profiling

The "Escape from Flatland" Directive: Replacing the flat, chair-conformation piperazine with the spirocyclic 2,7-diazaspiro[3.5]nonane introduces structural complexity without significantly increasing molecular weight. This rigidity reduces the entropic penalty of binding and projects substituents into novel vectors, potentially picking up new interactions within a binding pocket.

Table 1: Physicochemical Comparison

PropertyPiperazine2,7-Diazaspiro[3.5]nonaneImpact of Replacement
Formula C₄H₁₀N₂C₇H₁₄N₂Slight MW increase (+36 Da)
Geometry Flexible ChairRigid SpirocyclicReduced conformational entropy; distinct vector angles.
Basicity (pKa) ~9.8 / 5.6~9.5 / ~8.0 (Est.)The azetidine ring (pos.[1][2] 2) modulates basicity distinct from the piperidine ring (pos. 7).
LogP -1.17~ -0.3Slight increase in lipophilicity; improved membrane permeability.
Metabolic Stability Low/Mod (N-oxidation, ring opening)HighQuaternary spiro-carbon blocks metabolic hot-spots.

Strategic Workflow Visualization

The following diagram outlines the decision logic and synthetic flow for this bioisosteric replacement.

SpiroLogic Pip Piperazine Core (Lead Compound) Issues Liabilities: 1. Rapid Metabolism 2. IP Crowding 3. Flat Geometry Pip->Issues Design Design Strategy: Spirocyclic Rigidification Issues->Design Needs Optimization Spiro 2,7-Diazaspiro[3.5]nonane (Scaffold) Design->Spiro Bioisosteric Switch Outcome Optimized Lead: 1. Improved t1/2 2. Novel IP 3. Altered Vectors Spiro->Outcome Validation

Figure 1: Strategic logic flow for transitioning from legacy piperazine scaffolds to spirocyclic analogs.

Experimental Protocol: Orthogonal Synthesis

Objective: Synthesize a bis-functionalized 2,7-diazaspiro[3.5]nonane core. Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (CAS: 236406-55-6).[3][4] Note: In this commercial reagent, the azetidine nitrogen (N2) is Boc-protected, leaving the piperidine nitrogen (N7) free for initial functionalization.

Step 1: Regioselective N7-Functionalization (Nucleophilic Aromatic Substitution)

Rationale: The N7 nitrogen is sterically similar to piperazine and is the nucleophilic handle in the commercial building block.

  • Reagents:

    • tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (1.0 equiv)[4][5]

    • Aryl Halide (e.g., 4-fluoronitrobenzene or similar electrophile) (1.1 equiv)

    • Base:

      
       (2.0 equiv) or DIPEA (2.5 equiv)
      
    • Solvent: DMF or DMSO (anhydrous)

  • Procedure:

    • Dissolve the spiro-scaffold in DMF (0.2 M concentration).

    • Add the base followed by the aryl halide.

    • Heat to 80–100 °C monitoring by LCMS (typically 2–4 hours).

    • QC Check: Look for mass [M+H]+ corresponding to Product-Boc.

    • Workup: Dilute with EtOAc, wash with water/brine (x3) to remove DMF. Dry over

      
      , concentrate.
      
    • Purification: Flash chromatography (Hexane/EtOAc).

Step 2: N2-Deprotection

Rationale: Removal of the Boc group to expose the azetidine nitrogen.

  • Reagents:

    • TFA (Trifluoroacetic acid) or HCl (4M in Dioxane)

    • Solvent: DCM (Dichloromethane)

  • Procedure:

    • Dissolve the intermediate from Step 1 in DCM (0.1 M).

    • Add TFA (10–20 equiv) dropwise at 0 °C.

    • Stir at room temperature for 1–2 hours.

    • Critical Step: Evaporate volatiles. The azetidine amine is highly basic; ensure complete removal of acid or perform a free-base extraction (DCM / sat.

      
      ) if the next step requires non-acidic conditions.
      
Step 3: N2-Capping (Amide Coupling or Reductive Amination)

Rationale: Functionalizing the azetidine ring to tune potency or solubility.

  • Reagents:

    • Carboxylic Acid (R-COOH) (1.1 equiv)

    • Coupling Agent: HATU (1.2 equiv)

    • Base: DIPEA (3.0 equiv)

    • Solvent: DMF[6]

  • Procedure:

    • Pre-activate the carboxylic acid with HATU and DIPEA in DMF for 5 mins.

    • Add the deprotected spiro-amine (from Step 2).

    • Stir at RT for 1–12 hours.

    • Purification: Preparative HPLC is recommended for final compounds to ensure high purity (>95%) for biological testing.

Synthetic Workflow Diagram

Synthesis SM Start: tert-butyl 2,7-diazaspiro[3.5] nonane-2-carboxylate (N2-Boc, N7-H) Step1 Step 1: N7-Arylation (SnAr or Buchwald) Reagent: Ar-X SM->Step1 Inter1 Intermediate 1: N7-Aryl-N2-Boc Step1->Inter1 Step2 Step 2: Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate 2: N7-Aryl-N2-H (Salt) Step2->Inter2 Step3 Step 3: N2-Capping (Amide Coupling/Reductive Amination) Inter2->Step3 Final Final Product: Bis-functionalized Spirocycle Step3->Final

Figure 2: Step-by-step synthetic pathway for orthogonal functionalization of the 2,7-diazaspiro[3.5]nonane core.

Troubleshooting & Optimization

  • Steric Hindrance: The spiro-center creates steric bulk. If Step 1 (N7-arylation) is sluggish with ortho-substituted aryl halides, switch to Buchwald-Hartwig conditions using a precatalyst like RuPhos Pd G4 , which accommodates secondary amines well.

  • Solubility: The free base of the spiro-diamine is highly polar. During extraction, avoid aqueous phases with pH < 10, otherwise, the product will remain in the water layer. Using "salting out" techniques or extracting with CHCl3/iPrOH (3:1) can improve recovery.

  • Regioselectivity: If synthesizing the scaffold from scratch (not using the Boc-protected commercial block), protecting the N2 (azetidine) selectively is difficult. It is strictly recommended to purchase the orthogonally protected building block to save time.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of 2,7-Diazaspiro[3.5]nonane and Its Derivatives." Journal of Organic Chemistry.

  • Wuitschik, G., et al. (2008). "Spirocyclic Scaffolds in Medicinal Chemistry: A Review." Angewandte Chemie International Edition.

  • Zeng, M., et al. (2022). "Discovery of 2,7-Diazaspiro[3.5]nonane Derivatives as Potent KRAS G12C Inhibitors." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. "tert-Butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate."[4][5] National Center for Biotechnology Information.

  • Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.

Sources

High-Resolution 1H NMR Profiling of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the structural characterization of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone (CAS: 1147422-10-3) using 1H NMR spectroscopy.

The guide addresses the specific challenges posed by this molecule: the spiro-cyclic strain , the conformational rigidity of the azetidine ring, and the rotameric dynamic processes introduced by the N-acetyl group on the piperidine ring.

Introduction & Structural Context[1][2][3][4]

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a critical pharmacophore in modern drug discovery, particularly in the development of covalent inhibitors for KRAS G12C and other "undruggable" targets [1]. The spiro-fusion of a 4-membered azetidine ring and a 6-membered piperidine ring creates a unique vector for substituent display, offering high


 character and improved metabolic stability compared to flat aromatic systems.

Molecule Overview:

  • IUPAC Name: 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone[1][2][3]

  • Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Key Features:

    • N7-Acetyl Group: Induces restricted rotation (amide resonance), leading to rotameric peak splitting or broadening at room temperature.

    • N2-Secondary Amine: pH-sensitive chemical shifts; exchangeable NH proton.

    • Spiro Center (C4): Quaternary carbon that structurally isolates the magnetic environments of the two rings.

Experimental Protocol

Sample Preparation

To ensure reproducibility and minimize concentration-dependent shifts (particularly for the N2-H proton), follow this preparation standard:

  • Mass: Weigh 5.0 – 10.0 mg of the analyte.

  • Solvent:

    • Primary Recommendation:Chloroform-d (CDCl

      
      , 99.8% D)  with 0.03% TMS. This solvent minimizes exchange broadening of the amide rotamers compared to polar aprotic solvents.
      
    • Alternative (for Salts): If the sample is an HCl salt, use Deuterium Oxide (D

      
      O)  or DMSO-d
      
      
      
      . Note that in D
      
      
      O, the NH signal will disappear due to H/D exchange.
  • Volume: 0.6 mL (standard 5mm tube).

  • Filtration: Filter through a cotton plug in a glass pipette to remove suspended solids (crucial for accurate integration of the spiro-methylene baselines).

Instrument Parameters
  • Frequency: 400 MHz minimum; 600 MHz recommended to resolve rotameric multiplets.

  • Pulse Sequence: Standard zg30 (30° pulse) or zg (90° pulse).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds . The quaternary spiro-carbon lengthens the T1 relaxation times of adjacent protons (H3, H5). Sufficient D1 is required for quantitative integration.

  • Temperature:

    • Standard: 298 K (25 °C).

    • Advanced (Rotamer Coalescence): If the piperidine signals are broad/unresolved, acquire a second spectrum at 323 K (50 °C) . This increases the rate of amide bond rotation, coalescing rotamer peaks into sharp averages.

Spectral Analysis & Assignment Strategy

The characterization logic follows a "Spiro-Scan" workflow: anchoring the spectrum via the Acetyl singlet, resolving the Piperidine rotamers, and finally assigning the strained Azetidine ring.

The "Spiro-Scan" Assignment Workflow

NMR_Workflow cluster_0 Phase 1: Anchor Identification cluster_1 Phase 2: Rotamer Resolution cluster_2 Phase 3: Connectivity Verification Step1 Locate Acetyl Methyl (~2.08 ppm, Singlet) Step3 Analyze Piperidine Alpha (H6, H8) Check for Splitting/Broadening Step1->Step3 Step2 Locate Azetidine Protons (High Field Singlet/AB, ~3.3 ppm) Step6 HMBC: Link Spiro C4 to H1/H3 & H5/H9 Step2->Step6 Step4 Variable Temp (VT) NMR (Optional: Coalesce Rotamers) Step3->Step4 If broad Step5 COSY: Link H5/H9 (Beta) to H6/H8 (Alpha) Step3->Step5 Step5->Step6

Figure 1: Logical workflow for assigning spiro-heterocycle resonances, prioritizing the resolution of amide rotamers.

Detailed Chemical Shift Assignments (CDCl )

The following table summarizes the expected chemical shifts. Note that Rotamerism implies that protons H6/H8 and H5/H9 may appear as two distinct sets of signals (major/minor) or complex multiplets.

PositionProton LabelShift (

, ppm)
MultiplicityIntegrationMechanistic Insight
Acetyl CO-CH

2.05 – 2.10Singlet (s)3HDiagnostic anchor. Sharp singlet confirms purity.[1][4]
Azetidine H1, H33.25 – 3.45Singlet (s) or AB q4HOften appears as a singlet due to rapid ring puckering and distance from the chiral acetyl axis.
Piperidine

H6, H83.35 – 3.65Multiplet (m)4HRotamer Effect: Deshielded by adjacent N-Acetyl. Often split into two groups (syn/anti to carbonyl oxygen).
Piperidine

H5, H91.60 – 1.85Triplet (t) / m4HShielded region. Coupled to H6/H8 (COSY).
Amine N2-H 1.8 – 2.5Broad Singlet (br s)1HHighly variable. Shift depends on concentration and water content. Disappears in D

O.
The Rotamer Challenge

The N7-C(O) amide bond possesses partial double-bond character, creating a barrier to rotation (


 kcal/mol).
  • Observation: At 25°C, you may see the H6/H8 protons as two distinct multiplets (e.g., at 3.40 ppm and 3.55 ppm) integrating to 2H each, rather than one signal of 4H.

  • Validation: If "extra" peaks appear in the 3.3–3.6 ppm region, do not assume impurities immediately. Heat the sample to 50°C. If the peaks merge, they are rotamers.

Structural Validation Diagram

The following diagram illustrates the key NOE (Nuclear Overhauser Effect) and HMBC (Heteronuclear Multiple Bond Correlation) signals required to confirm the regiochemistry (Acetyl on N7 vs N2).

Structure_Validation Acetyl Acetyl CH3 (2.08 ppm) H6_8 H6/H8 (3.4-3.6 ppm) Acetyl->H6_8 NOE (Strong) HMBC H1_3 H1/H3 (3.3 ppm) Acetyl->H1_3 NO NOE (Confirms Regio) N7 N7 H5_9 H5/H9 (1.7 ppm) H6_8->H5_9 COSY Spiro Spiro C4 (Quaternary) H5_9->Spiro HMBC H1_3->Spiro HMBC

Figure 2: Interaction map verifying the acetylation site. Strong NOE between Acetyl-CH3 and Piperidine H6/H8 confirms N7 substitution.

Troubleshooting & Tips

  • Water Suppression: The N2-H peak can overlap with water in wet CDCl

    
     (~1.56 ppm). Use a drying agent (K
    
    
    
    CO
    
    
    ) or high-quality solvent ampoules.
  • pH Sensitivity: If the spectrum shows H1/H3 (Azetidine) shifted downfield to >4.0 ppm, the sample is likely the HCl salt . Perform a free-base extraction (DCM / NaHCO

    
    ) to restore standard shifts.
    
  • Integration Errors: The relaxation time (

    
    ) of the Acetyl-CH
    
    
    
    is longer than ring protons. Ensure
    
    
    for accurate qNMR (quantitative NMR) purity assays.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 168923348, 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone. Retrieved from [Link]

  • Kato, N. et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

  • Burkhard, J. A. et al. (2010).Synthesis and Structural Analysis of Saturated Spirocyclic Pharmacophores. Journal of Organic Chemistry.

Sources

application of 2,7-diazaspiro[3.5]nonane in CNS drug design

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Leveraging 2,7-Diazaspiro[3.5]nonane Scaffolds in CNS Drug Discovery

Executive Summary: Escaping Flatland in CNS Design

The central nervous system (CNS) presents one of the most formidable barriers in drug development: the Blood-Brain Barrier (BBB).[1] Traditional medicinal chemistry often relies on piperazine or piperidine rings to introduce basicity and solubility.[1] However, these "flat" saturated heterocycles often suffer from poor metabolic stability and non-specific binding.

The 2,7-diazaspiro[3.5]nonane scaffold represents a high-value "privileged structure" for CNS programs.[1][2] By fusing an azetidine ring (4-membered) with a piperidine ring (6-membered) at a spiro-quaternary carbon, this scaffold offers:

  • Increased

    
     Character:  Enhancing 3D complexity, which correlates with improved clinical success rates.
    
  • Defined Exit Vectors: The spiro-fusion creates a unique angular geometry (approx. 90° twist) between substituents, unlike the linear or chair conformation of piperazine.

  • Metabolic Hardening: The quaternary center blocks oxidative metabolism common at the ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

    
    -carbon of piperazines.
    

This guide details the physicochemical advantages, design logic, and validated protocols for incorporating 2,7-diazaspiro[3.5]nonane into your lead optimization workflows.

Physicochemical Profile & Design Logic

Comparative Analysis: Piperazine vs. Spiro-Scaffold

The transition from a piperazine linker to a 2,7-diazaspiro[3.5]nonane linker is a classic bioisosteric replacement strategy.[1]

PropertyPiperazine (Standard)2,7-Diazaspiro[3.5]nonane (Advanced)Impact on CNS Design
Geometry Planar/Chair (Linear vectors)Rigid, Orthogonal (Twisted vectors)Accesses novel binding pockets; reduces entropic penalty upon binding.[1]
Basicity (pKa) ~9.8 (Secondary amine)~9.0 - 9.5 (Tunable)Slightly lower pKa can improve membrane permeability (ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

) by increasing the neutral fraction at physiological pH.
Lipophilicity (LogP) LowModerateThe additional carbon atoms increase lipophilicity slightly, often necessary for BBB penetration.
Metabolic Stability Low (N-dealkylation, ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">

-oxidation)
HighQuaternary carbon prevents formation of reactive iminium intermediates.
Pathway Visualization: The Bioisosteric Strategy

DesignLogic cluster_0 Design Rationale Piperazine Piperazine Core (High Flexibility, High Clearance) DesignStep Bioisosteric Replacement (Rigidification) Piperazine->DesignStep Lead Opt. Spiro 2,7-Diazaspiro[3.5]nonane (High Fsp3, Defined Vectors) DesignStep->Spiro Scaffold Hop Outcome Outcome: 1. Improved Metabolic Stability 2. Novel IP Space 3. Enhanced Selectivity (Sigma/GPCR) Spiro->Outcome Validation

Figure 1: Strategic workflow for replacing labile piperazine linkers with spirocyclic cores to improve physicochemical properties.

Application Protocols

Protocol A: Orthogonal Functionalization of 2,7-Diazaspiro[3.5]nonane

Objective: To selectively functionalize the chemically distinct nitrogen atoms (N2 vs. N7). Rationale: The N2 nitrogen (azetidine ring) and N7 nitrogen (piperidine ring) have distinct steric and electronic environments. Commercial scaffolds often come as tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (N7-Boc).[1]

Materials:

  • tert-Butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (Start Material)[1]

  • Aryl Halide (Ar-Cl/Br) or Aldehyde (R-CHO)[1]

  • Dichloromethane (DCM), Trifluoroacetic acid (TFA)

  • Sodium triacetoxyborohydride (STAB)

  • Palladium catalyst (e.g., Pd2(dba)3, XPhos) for Buchwald-Hartwig

Step-by-Step Methodology:

  • Step 1: Selective Functionalization of N2 (Azetidine)

    • Note: The N2 position is sterically less hindered in the "plane" of the 4-membered ring but more nucleophilic in certain SNAr reactions due to strain release.[1]

    • Reaction: Dissolve 1.0 eq of N7-Boc-spiroamine in dry 1,4-dioxane.

    • Coupling: Add 1.1 eq of Aryl Halide and 2.0 eq of Cs2CO3. Add 5 mol% Pd-catalyst.

    • Condition: Heat to 90°C under

      
       for 4-12 hours.
      
    • Validation: Monitor by LC-MS. The Boc group remains stable.[1]

    • Result: N2-Aryl-N7-Boc intermediate.[1]

  • Step 2: Deprotection of N7

    • Dissolve the intermediate in DCM (5 mL/mmol).

    • Add TFA (1 mL/mmol) dropwise at 0°C.

    • Stir at RT for 2 hours.

    • Workup: Concentrate in vacuo. Neutralize with saturated NaHCO3 or basic resin (critical for free base isolation).

    • Result: N2-Aryl-2,7-diazaspiro[3.5]nonane (Free N7).[1]

  • Step 3: Functionalization of N7 (Piperidine)

    • Reductive Amination: Dissolve the N7-free amine in DCE.[1]

    • Add 1.1 eq of Aldehyde and 1.5 eq of STAB.

    • Stir at RT for 3-16 hours.[1]

    • Purification: Flash chromatography (MeOH/DCM gradient).[1]

Visual Workflow:

Synthesis Start Start: N7-Boc-2,7-diazaspiro[3.5]nonane Step1 Step 1: N2 Functionalization (SnAr or Buchwald) Target: Azetidine Nitrogen Start->Step1 Inter1 Intermediate: N2-Aryl / N7-Boc Step1->Inter1 Step2 Step 2: Acidic Deprotection (TFA/DCM) Inter1->Step2 Inter2 Intermediate: N2-Aryl / N7-H (Free Base) Step2->Inter2 Step3 Step 3: N7 Functionalization (Reductive Amination / Amide Coupling) Inter2->Step3 Final Final CNS Ligand Step3->Final

Figure 2: Orthogonal protection strategy allowing precise decoration of the spiro-scaffold.

Protocol B: In Vitro Metabolic Stability (Microsomal)

Objective: Validate the "metabolic hardening" hypothesis of the spiro-scaffold compared to a piperazine reference. Context: CNS drugs require high metabolic stability to maintain therapeutic plasma levels and minimize toxic metabolites.[1]

Materials:

  • Pooled Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • NADPH regenerating system.[1]

  • Test Compound (Spiro-analog) and Reference (Piperazine-analog).[1][3]

  • LC-MS/MS.[1]

Procedure:

  • Preparation: Prepare 1 µM solution of the test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL microsomes.[1]

  • Pre-incubation: Equilibrate at 37°C for 5 minutes.

  • Initiation: Add NADPH to start the reaction.[1][4]

  • Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 minutes.

  • Quenching: Immediately add ice-cold Acetonitrile (containing internal standard) to stop the reaction.

  • Analysis: Centrifuge and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time to determine

    
     and Intrinsic Clearance (
    
    
    
    ).

Success Criteria:

  • A

    
     < 10 µL/min/mg protein suggests excellent stability suitable for CNS dosing.
    
  • The spiro-compound should demonstrate >2-fold improvement in half-life compared to the piperazine analog.[1]

Case Studies & Applications

4.1 Sigma Receptor Ligands (Neuropathic Pain) The 2,7-diazaspiro[3.5]nonane core is a privileged structure for Sigma-1 (S1R) and Sigma-2 (S2R) receptors.[1][2] The distance between the basic nitrogen and the aromatic features attached to the N2 position is optimal for the S1R pharmacophore.

  • Design Tip: Attach a hydrophobic benzyl or ethyl-phenyl group to N2 and a polar modulating group to N7 to achieve nanomolar affinity.[1]

4.2 KRAS G12C Inhibitors Recent medicinal chemistry campaigns (e.g., by Mirati or Amgen pathways) have utilized spirocyclic systems to position acrylamide warheads. The rigid spiro-linker positions the electrophile precisely to attack Cys12 while avoiding steric clashes in the switch-II pocket.[1]

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spirocyclic Piperidines." Organic Letters.

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry.

  • Zheng, Y., & Tice, C. M. (2016). "The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry." Expert Opinion on Drug Discovery.

  • Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Angewandte Chemie International Edition.

  • PubChem Compound Summary. (2023). "2,7-Diazaspiro[3.5]nonane."[1][2][5][6][7] National Center for Biotechnology Information.[1]

Sources

Application Note: Synthesis of 2,7-Diazaspiro[3.5]nonane-Based σ1R Antagonists

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol guide details the synthesis, characterization, and pharmacological evaluation of 2,7-diazaspiro[3.5]nonane-based Sigma-1 Receptor (σ1R) Antagonists . This class of compounds, particularly Compound 5b (AB21) , has emerged as a high-affinity, selective scaffold for treating neuropathic pain by modulating the chaperone activity of σ1R at the mitochondria-associated endoplasmic reticulum membrane (MAM).

Introduction & Pharmacological Rationale

The Sigma-1 receptor (σ1R) is a unique ligand-operated molecular chaperone. Under cellular stress, σ1R translocates from the MAM to the plasma membrane, modulating ion channels (e.g., NMDA, K+, Ca2+) and neurotransmitter systems.

  • Mechanism of Action: σ1R antagonists block the chaperone interaction with IP3 receptors, preventing excessive mitochondrial Calcium (Ca²⁺) influx and subsequent central sensitization associated with chronic pain.

  • Scaffold Advantage: The 2,7-diazaspiro[3.5]nonane core offers a rigidified spirocyclic framework. Unlike flexible piperazines, this spiro-system locks the pharmacophores (basic amine and lipophilic tails) into a specific vector, enhancing selectivity for σ1R over the structurally related σ2R and preventing off-target binding (e.g., hERG, opioid receptors).

Pharmacophore & Binding Mode

The σ1R binding pocket requires:

  • Basic Center: A protonatable nitrogen (provided by the spiro-azetidine or piperidine) to form an electrostatic clamp with Asp126 .

  • Primary Hydrophobic Region: A bulkier aromatic group (e.g., phenethyl) occupying the hydrophobic pocket formed by Val162, Leu105, and Tyr103 .

  • Secondary Hydrophobic Region: A distal aromatic ring engaged in π-stacking.

Retrosynthetic Analysis & Strategy

The synthesis is designed to be modular, allowing independent variation of the substituents on the N2 (azetidine) and N7 (piperidine) atoms.

  • Disconnection: The spiro-core is constructed via a double nucleophilic substitution (cyclization) of a bis-electrophile derived from a piperidine precursor.

  • Key Intermediate: tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

Retrosynthesis Target Target: σ1R Antagonist (5b) (N2-Phenethyl, N7-Phenylacetyl) Core Core Scaffold 2,7-diazaspiro[3.5]nonane Target->Core  Acylation & Alkylation   Precursor Precursor 1-Boc-4,4-bis(hydroxymethyl)piperidine Core->Precursor  Cyclization (Bis-Mesylate)   Start Starting Material 1-Boc-4-piperidone Precursor->Start  Wittig / Reduction  

Figure 1: Retrosynthetic logic for the construction of the 2,7-diazaspiro[3.5]nonane scaffold.

Detailed Experimental Protocols

Protocol A: Synthesis of the Core Scaffold

Objective: Preparation of tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate.

Step 1: Preparation of 1-Boc-4,4-bis(hydroxymethyl)piperidine

This intermediate provides the central quaternary carbon.

  • Reagents: 1-Boc-4-piperidone (5.0 g, 25 mmol), Diethyl malonate, TiCl4, Pyridine, LiAlH4.

  • Procedure:

    • Perform a Knoevenagel condensation of 1-Boc-4-piperidone with diethyl malonate (mediated by TiCl4/Pyridine in THF) to yield the unsaturated diester.

    • Reduce the diester using LiAlH4 (3.0 equiv) in dry THF at 0°C to reflux.

    • Quench: Fieser workup (H2O, 15% NaOH, H2O). Filter precipitate.

    • Yield: ~85% as a white solid.

Step 2: Activation (Bis-Mesylation)
  • Reagents: 1-Boc-4,4-bis(hydroxymethyl)piperidine (2.45 g, 10 mmol), Methanesulfonyl chloride (MsCl, 2.5 equiv), Et3N (3.0 equiv), DCM.

  • Procedure:

    • Dissolve the diol in anhydrous DCM (50 mL). Cool to 0°C.[1]

    • Add Et3N followed by dropwise addition of MsCl.

    • Stir at 0°C for 1 h, then RT for 2 h.

    • Workup: Wash with cold 1N HCl, sat. NaHCO3, and brine.[2] Dry over Na2SO4.[2][3]

    • Product: 1-Boc-4,4-bis(methanesulfonyloxymethyl)piperidine (Unstable; use immediately).

Step 3: Spiro-Cyclization (Azetidine Formation)
  • Reagents: Bis-mesylate (from Step 2), Benzylamine (3.0 equiv), DIPEA (5.0 equiv), Acetonitrile (MeCN).

  • Procedure:

    • Dissolve bis-mesylate in MeCN (100 mL). Add Benzylamine and DIPEA.

    • Reflux at 85°C for 48 hours. (Monitoring by LC-MS is critical here; look for M+H = 318).

    • Concentrate solvent.[2] Redissolve in EtOAc, wash with water.

    • Purification: Flash chromatography (Hexane/EtOAc 8:2) to yield tert-butyl 2-benzyl-2,7-diazaspiro[3.5]nonane-7-carboxylate.

Step 4: N2-Deprotection (Hydrogenolysis)
  • Reagents: Benzyl-spiro intermediate, Pd(OH)2/C (Pearlman’s catalyst, 10 wt%), Methanol, H2 (balloon).

  • Procedure:

    • Stir the mixture under H2 atmosphere for 12 hours at RT.

    • Filter through Celite.[3] Concentrate.

    • Result: tert-butyl 2,7-diazaspiro[3.5]nonane-7-carboxylate (Viscous oil, solidifies on standing).

Protocol B: Library Synthesis of Antagonist (Compound 5b)

Target: 1-(2-Phenethyl-2,7-diazaspiro[3.5]nonan-7-yl)-2-phenylethan-1-one (AB21).

Workflow Overview
  • N2-Alkylation: Introduction of the phenethyl tail.

  • N7-Deprotection: Removal of Boc.

  • N7-Acylation: Attachment of the phenylacetyl group.

Step 1: N2-Alkylation
  • Reagents: Core scaffold (1.0 equiv), (2-Bromoethyl)benzene (1.2 equiv), K2CO3 (3.0 equiv), KI (0.1 equiv), MeCN.

  • Procedure:

    • Suspend core scaffold and K2CO3 in MeCN. Add KI and the alkyl bromide.

    • Heat to 60°C for 16 hours.

    • Workup: Filter inorganic salts. Concentrate. Partition between EtOAc/Water.

    • Validation: 1H NMR should show new multiplets at ~2.8 ppm (phenethyl chain).

Step 2: N7-Deprotection (Acidolysis)
  • Reagents: 4M HCl in Dioxane (or TFA/DCM 1:1).

  • Procedure:

    • Stir intermediate in 4M HCl/Dioxane at 0°C -> RT for 2 hours.

    • Concentrate to dryness.[4] Azeotrope with toluene to remove excess acid.

    • Product: 2-phenethyl-2,7-diazaspiro[3.5]nonane dihydrochloride.

Step 3: N7-Acylation (Final Assembly)
  • Reagents: Dihydrochloride salt (1.0 equiv), Phenylacetyl chloride (1.1 equiv), Et3N (4.0 equiv), DCM.

  • Procedure:

    • Suspend salt in DCM. Add Et3N (mixture becomes clear).

    • Cool to 0°C. Add Phenylacetyl chloride dropwise.

    • Stir for 1 hour.

    • Purification: Silica gel chromatography (DCM/MeOH 95:5).

    • Final Form: Convert to Hydrochloride salt (treat with ethereal HCl) for biological assay stability.

Characterization & Data Analysis

Key Spectroscopic Data (Compound 5b)
  • 1H NMR (400 MHz, CDCl3): δ 7.35–7.15 (m, 10H, Ar-H), 3.75 (s, 2H, COCH2Ph), 3.55 (m, 2H, Piperidine-H), 3.40 (m, 2H, Piperidine-H), 3.15 (s, 4H, Azetidine-H), 2.75 (m, 4H, Phenethyl).

  • 13C NMR: Distinct carbonyl peak at ~170 ppm; Spiro-quaternary carbon at ~35 ppm.

  • HRMS (ESI): Calculated for C23H28N2O [M+H]+: 349.2274.

Structure-Activity Relationship (SAR) Summary

The following table summarizes the affinity data for key derivatives synthesized using this protocol.

Compound IDN2 SubstituentN7 SubstituentKi σ1R (nM)Ki σ2R (nM)Selectivity (σ2/σ1)Functional Profile
4b (AD186) PhenethylPhenethyl2.72710Agonist
5b (AB21) PhenethylPhenylacetyl13.01027.8Antagonist
8f (AB10) BenzylPhenylpropyl10.016516.5Antagonist

Note: The subtle change from an amine (4b) to an amide (5b) at N7 switches the profile from Agonist to Antagonist.

Mechanism of Action & Signaling Pathway

The synthesized antagonist (5b) functions by preventing the translocation of σ1R, thereby inhibiting the sensitization of the NMDA receptor and reducing calcium influx.

SigmaMechanism cluster_MAM MAM (Mitochondria-Associated Membrane) cluster_PM Plasma Membrane / ER S1R_Resting σ1R (Resting) Bound to BiP S1R_Active σ1R (Active) Chaperone Free S1R_Resting->S1R_Active Dissociation Stress Cellular Stress (Pain/Inflammation) Stress->S1R_Resting Activates IP3R IP3 Receptor (Ca2+ Efflux) S1R_Active->IP3R Stabilizes NMDAR NMDA Receptor (Phosphorylation) IP3R->NMDAR Ca2+ Signaling Pain Neuropathic Pain Sensitization NMDAR->Pain Hyperexcitability Ligand Antagonist (5b) (This Protocol) Ligand->S1R_Active BLOCKS Binding

Figure 2: Mechanism of Sigma-1 Receptor Antagonism. Compound 5b blocks the active chaperone state, preventing the downstream calcium signaling cascade that leads to pain sensitization.

Troubleshooting & Critical Parameters

  • Cyclization Yield: The formation of the azetidine ring (Protocol A, Step 3) is the bottleneck.

    • Issue: Polymerization of the mesylate.

    • Solution: Use high dilution (0.05 M) and slow addition of the mesylate to the amine solution. Ensure strictly anhydrous MeCN.

  • Regioselectivity:

    • The 2,7-diazaspiro[3.5]nonane core has two nitrogens. If using the commercial core (unprotected), alkylation will occur preferentially at the less hindered N7 (piperidine) over the N2 (azetidine).

    • Protocol Fix: Always use orthogonally protected building blocks (e.g., 7-Boc-2-H or 2-Boc-7-H) to ensure correct placement of the "tail" and "head" groups.

  • Solubility:

    • Free bases of these spiro-compounds are lipophilic and sticky. Always isolate as Hydrochloride or Fumarate salts for easier handling and biological testing.

References

  • Synthesis and Evaluation of 2,7-Diazaspiro[3.

    • Title: Synthesis, Computational Insights, and Evalu
    • Source: Journal of Medicinal Chemistry / ACS.
    • URL:[Link] (Contextual Match)

  • Pharmacophore Models for Sigma-1

    • Title: Pharmacophore models and development of spirocyclic ligands for σ1 receptors.[5]

    • Source: Current Medicinal Chemistry.
    • URL:[Link]

  • Spirocyclic Scaffold Synthesis (Patent)

    • Title: Synthesis method of tert-butyl-1,7-diazaspiro[3.5]nonane-1-carboxylate.[6]

    • Source: Google P
    • URL
  • Sigma-1 Antagonists in Pain

    • Title: Examination of the Novel Sigma-1 Receptor Antagonist, SI 1/28...
    • Source: MDPI / Int. J. Mol. Sci.
    • URL:[Link]

  • Commercial Building Block Data

    • Title: 2,7-Diazaspiro[3.5]nonane Properties.[6][7][8][9]

    • Source: PubChem.[7]

    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Acylation of Diazaspirocycles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with diazaspirocycles. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the acylation of these valuable scaffolds. As diazaspirocycles see increasing use as bioisosteres and core motifs in medicinal chemistry, precise control over their functionalization is paramount.[1] This resource is designed to help you navigate the common challenges and side reactions encountered during N-acylation, ensuring the efficient and selective synthesis of your target compounds.

Troubleshooting Guide: Common Side Products & Issues

This section addresses specific experimental issues in a question-and-answer format, providing insights into the root causes and actionable protocols to resolve them.

Question 1: My primary goal is a mono-acylated product, but I'm observing a significant amount of a di-acylated side product. How can I improve the selectivity?

Answer: The formation of a di-acylated byproduct is the most common challenge in the acylation of symmetrical diazaspirocycles. It occurs when a second molecule of the acylating agent reacts with the remaining free amine of the desired mono-acylated product.[2] The reaction rate is often very fast, leading to di-acylation at the site of addition before the acylating agent has time to disperse.[2]

Several factors can be adjusted to favor mono-acylation:

  • Stoichiometry and Reagent Addition: This is the most critical parameter. Strictly control the stoichiometry to use no more than 1.0 equivalent of the acylating agent. The method of addition is equally important.

    • Expert Insight: Instead of adding the acylating agent neat or as a concentrated solution, use a syringe pump to add a dilute solution of the acylating agent (e.g., acyl chloride) over an extended period (e.g., 1-2 hours). This maintains a low instantaneous concentration of the electrophile, favoring reaction with the more abundant starting diamine over the mono-acylated intermediate.

  • Temperature: Perform the reaction at a low temperature (e.g., -20 °C to 0 °C).[3] Lowering the temperature decreases the reaction rate, allowing for better control and minimizing over-reaction.

  • Base Selection: The choice of base is crucial for neutralizing the acid byproduct (typically HCl) without promoting side reactions.[4]

    • Use a non-nucleophilic, sterically hindered base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).

    • Pyridine can also be effective as it acts as a base to scavenge the formed HCl, driving the equilibrium towards the product.[5][6]

  • Temporary Protecting Group Strategy: A novel and highly effective method involves the use of carbon dioxide (CO₂) as a temporary, traceless protecting group. Bubbling CO₂ through the reaction mixture forms a carbamate with one of the amino groups, effectively protecting it and allowing for selective mono-acylation of the other.[7]

Workflow Diagram: Minimizing Di-acylation

G cluster_start Starting Materials cluster_conditions Optimized Conditions cluster_products Reaction Outcome Diazaspirocycle Diazaspirocycle (2+ eq.) Conditions Low Temperature (-20°C to 0°C) Slow Addition (Syringe Pump) Non-nucleophilic Base (DIPEA) Diazaspirocycle->Conditions Reactant AcylChloride Acyl Chloride (1.0 eq.) AcylChloride->Conditions Reactant MonoAcyl Desired Mono-acylated Product (High Yield) Conditions->MonoAcyl Favored Pathway DiAcyl Di-acylated Side Product (Minimized) Conditions->DiAcyl Inhibited Pathway

Caption: Optimized workflow to favor mono-acylation.

Question 2: I am working with an unsymmetrical diazaspirocycle and obtaining a mixture of regioisomers. How can I control the regioselectivity of the acylation?

Answer: Achieving regioselectivity in the acylation of unsymmetrical diazaspirocycles depends on exploiting the subtle differences in the steric and electronic environments of the two nitrogen atoms.

  • Steric Hindrance: The less sterically hindered nitrogen will generally react faster. If one nitrogen is adjacent to a more substituted carbon or is in a more sterically crowded environment, the acylating agent will preferentially attack the more accessible nitrogen. You can enhance this effect by using a bulkier acylating agent.

  • Electronic Effects: The basicity (and nucleophilicity) of the nitrogen atoms can be different. Electron-donating groups near one nitrogen will increase its nucleophilicity, while electron-withdrawing groups will decrease it.

  • Protecting Group Strategy: The most reliable method for ensuring regioselectivity is to use an orthogonal protecting group strategy. Protect one amine with a group like Boc (tert-butyloxycarbonyl), perform the acylation on the unprotected amine, and then deprotect the first amine. This multi-step approach, while longer, provides unambiguous control over the product's structure.[8]

  • Catalysis: In some systems, enzymatic or metal-based catalysts can achieve high regioselectivity by binding the substrate in a specific orientation.[9] While less common for simple acylations, this is a powerful tool in complex syntheses.

Question 3: The reaction is sluggish, and I'm recovering a lot of unreacted starting material. What could be the cause?

Answer: Low conversion can stem from several issues related to reagent quality, reaction setup, or the intrinsic reactivity of your substrates.

  • Insufficiently Activated Acylating Agent: Acid chlorides and anhydrides are generally highly reactive.[5] If you are using a carboxylic acid, it must be activated in situ with a coupling reagent (e.g., HATU, HOBt/EDC) or converted to a more reactive species beforehand.

  • Protonation of the Amine: The reaction between an amine and an acyl chloride produces one equivalent of HCl.[6] If a base is not present or is not strong enough, this acid will protonate the starting amine, rendering it non-nucleophilic and halting the reaction.[10] Ensure you are using at least one equivalent of a suitable base, such as pyridine or a tertiary amine.[5]

  • Moisture Contamination: Acyl chlorides and anhydrides are highly sensitive to moisture and will hydrolyze to the corresponding carboxylic acid, which is much less reactive. Ensure your solvent and glassware are rigorously dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).

  • Poor Solubility: If either the diazaspirocycle or the acylating agent has poor solubility in the chosen solvent, the reaction will be slow. Try a different solvent system (e.g., DCM, THF, or DMF) or gently warm the reaction mixture if thermal stability allows.

Protocol: Standard Acylation of a Secondary Amine
  • Dissolve the diazaspirocycle (1.0 eq) and a suitable base (e.g., pyridine, 1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere.[3]

  • Cool the mixture to 0 °C using an ice bath.[3]

  • Dissolve the acyl chloride (1.05 eq) in anhydrous DCM.

  • Add the acyl chloride solution dropwise to the cooled amine solution over 15-30 minutes.[3]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3]

  • Upon completion, proceed with an aqueous workup, typically washing the organic layer with a dilute acid (to remove the base) and then a dilute base (to remove any unreacted acylating agent).[3]

Question 4: How do I effectively purify my desired mono-acylated product away from the di-acylated byproduct and starting material?

Answer: Purification can often be achieved by exploiting the differences in polarity and basicity between the components of the reaction mixture.

  • Column Chromatography: This is the most common and effective method.

    • Starting Material (Diamine): Highly polar and basic. Will stick strongly to a silica gel column.

    • Mono-acylated Product (Amide-Amine): Moderately polar. Will elute from the column.

    • Di-acylated Product (Di-amide): Least polar of the three. Will elute first from the column. A typical elution system would be a gradient of methanol in dichloromethane (DCM) or ethyl acetate in hexanes.

  • Acid/Base Extraction: This can be used for a preliminary cleanup.

    • Dissolve the crude mixture in an organic solvent like DCM or ethyl acetate.

    • Wash with a dilute acid solution (e.g., 1M HCl). The basic starting diamine and, to a lesser extent, the mono-acylated product will partition into the aqueous layer as their ammonium salts. The non-basic di-acylated product will remain in the organic layer.[11]

    • Basify the aqueous layer and extract back into an organic solvent to recover the amine-containing compounds. This method is best for separating the di-amide from the other two components.

  • Specialized Chromatography: For very difficult separations, techniques like ion-exchange chromatography can be employed, which separates molecules based on charge.[12]

Compound TypeBasicityPolarity (on Silica)Elution Order (Normal Phase)
Di-acylated Product NeutralLow1st (Fastest)
Mono-acylated Product BasicMedium2nd
Starting Diazaspirocycle Strongly BasicHigh3rd (Slowest/Stays on baseline)

Frequently Asked Questions (FAQs)

Q1: What is the best acylating agent to use: an acyl chloride or an anhydride? A: Both are effective. Acyl chlorides are generally more reactive than anhydrides.[5] However, anhydrides have the advantage that the only byproduct is a carboxylic acid, which can be easier to remove during workup than HCl. For sluggish reactions or sterically hindered amines, the higher reactivity of the acyl chloride is often preferred.

Q2: Can I use a carboxylic acid directly with a coupling agent instead of an acyl chloride? A: Yes, this is a very common and often milder alternative. Reagents like HATU, HBTU, or EDC/HOBt activate the carboxylic acid in situ to form a highly reactive intermediate that readily couples with the amine. This method avoids the handling of moisture-sensitive acyl chlorides and the production of HCl.

Q3: My diazaspirocycle is a salt (e.g., a hydrochloride salt). How should I modify the procedure? A: If your starting material is a salt, you must use an additional equivalent of base to neutralize the salt and liberate the free amine before the acylation can occur. For a dihydrochloride salt, you would need two extra equivalents of base on top of the one equivalent required to scavenge the acid produced during the reaction itself.

Q4: Can over-acylation occur even after forming the first amide? A: Generally, no. Once an amine is acylated to form an amide, the lone pair of electrons on the nitrogen becomes delocalized through resonance with the adjacent carbonyl group. This significantly reduces the nucleophilicity of the nitrogen, making further acylation at that same nitrogen highly unlikely under standard conditions.[6] The primary concern is the acylation of the second nitrogen atom in the diazaspirocycle.

References

  • BYJU'S. (n.d.). Chemical Reactions of Amines – Acylation and Basicity. Retrieved from [Link]

  • Malinowski, M., et al. (2023). Acyl-1,4-Dihydropyridines: Universal Acylation Reagents for Organic Synthesis. Molecules, 28(15), 5863. Available at: [Link]

  • Google Patents. (n.d.). US6211384B1 - Methods for the acylation of amine compounds.
  • Mastering Chemistry Help. (2013). acylation of amines. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 24.7: Reactions of Amines. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]

  • Zhang, W., et al. (2019). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Green Chemistry, 21(23), 6355-6361. Available at: [Link]

  • Al-Sehemi, A. G., et al. (2014). Selectivities in acylation of primary and secondary amine with diacylaminoquinazolinones and diacylanilines. Indian Journal of Chemistry, Section B: Organic Chemistry including Medicinal Chemistry, 53B(8), 1030-1036. Available at: [Link]

  • ResearchGate. (n.d.). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Retrieved from [Link]

  • Phillips, A. J., et al. (2005). Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. The Journal of Organic Chemistry, 70(18), 7159-7171. Available at: [Link]

  • Kurtán, T., et al. (2007). Unexpected enzyme-catalyzed regioselective acylation of flavonoid aglycones and rapid product screening. Organic & Biomolecular Chemistry, 5(11), 1779-1784. Available at: [Link]

  • Journal of Biological Chemistry. (n.d.). Expression, purification, and characterization of diacylated Lipo-YcjN from Escherichia coli. Retrieved from [Link]

  • Siddiqui, S. A., et al. (2015). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 20(10), 17946-17959. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. Retrieved from [Link]

  • Du, Y., et al. (2013). Control of regioselectivity and stereoselectivity in (4 + 3) cycloadditions of chiral oxyallyls with unsymmetrically disubstituted furans. The Journal of Organic Chemistry, 78(5), 1753-1759. Available at: [Link]

  • Synlett. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • ResearchGate. (n.d.). Insight into the purification strategies for removing the byproducts of Bispecific Antibodies. Retrieved from [Link]

  • Zhang, Z., & Laskin, J. (2004). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Organic Letters, 6(11), 1829-1832. Available at: [Link]

  • Bestchrom. (2023). Strategy for effective removal of byproducts from BsAb. Retrieved from [Link]

  • Chemistry Stack Exchange. (2014). Acetylation of Secondary amines. Retrieved from [Link]

  • Le, C. M., et al. (2019). Synthesis of Reversed C-Acyl Glycosides via Ni/Photoredox Dual Catalysis. Organic Letters, 21(11), 4054-4058. Available at: [Link]

  • Gemo, A., et al. (2022). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Reaction Chemistry & Engineering, 7(1), 134-140. Available at: [Link]

  • Brainly. (2024). Acylations are often carried out in the presence of a base. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of diazaspiro[3.3]heptanes 146 by reaction of.... Retrieved from [Link]

  • BioProcess International. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (2023). Challenges and solutions for the downstream purification of therapeutic proteins. Retrieved from [Link]

  • Journal of the American Society for Mass Spectrometry. (2021). Monoacylation of Symmetrical Diamines in Charge Microdroplets. Retrieved from [Link]

  • YouTube. (2019). acylation of amines [ORGANIC CHEMISTRY] Klein 23.8. Retrieved from [Link]

  • SciSpace. (2004). Selective Monoacylation of Symmetrical Diamines via Prior Complexation with Boron. Retrieved from [Link]

  • Infinity Learn. (n.d.). In acylation reaction of amines equilibrium shifts to the right hand side in the presence of pyridine. Retrieved from [Link]

  • Organic Chemistry Frontiers. (n.d.). A simple method for N-arylation of secondary amides/amines through a NaH-initiated aryne generation strategy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Retrieved from [Link]

  • Organic Syntheses. (2021). Synthesis and Acylation of 1,3-Thiazinane-2-thione. Retrieved from [Link]

Sources

Technical Support Center: Purification of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone

[1]

Case ID: SP-AZ-007 Subject: Troubleshooting Isolation, Detection, and Desalting of Polar Spirocyclic Amines Assigned Specialist: Senior Application Scientist, Separation Technologies[1]

Executive Summary

You are likely encountering difficulties purifying 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone due to its physicochemical duality. This molecule contains a non-basic amide (at the piperidine N7 position) and a highly basic secondary amine (at the azetidine N2 position).

This specific combination creates three primary failure modes in standard workflows:

  • "Ghost" Peaks: The molecule lacks a strong chromophore, making standard UV (254 nm) detection ineffective.[1]

  • Silica Streaking: The azetidine nitrogen interacts strongly with silanols, causing irreversible adsorption or broad tailing on normal phase silica.[1]

  • Hygroscopic Salts: If synthesized via Boc-deprotection (e.g., using TFA or HCl), the resulting salt is often an intractable oil that resists crystallization.[1]

This guide provides a modular troubleshooting approach to resolve these specific issues.

Module 1: Visualization & Detection

Question: Why can't I see my compound on the flash system UV detector?

Diagnosis: The molecule lacks a conjugated

1


Protocol: Enhanced Visibility Strategy Do not rely on UV 254 nm. Switch to one of the following detection methods:

MethodFeasibilityTechnical Requirement
UV 210-215 nm MediumRequires solvents with high UV transparency (Acetonitrile/Water or Methanol).[1] Avoid Acetone or Ethyl Acetate.
ELSD (Evaporative Light Scattering)HighUniversal detection.[1] Ideal for this non-chromophoric molecule.[1]
Staining (TLC) HighNinhydrin (stains free secondary amine red/purple) or KMnO₄ (oxidizes the amide/amine).[1]
Mass Spec (MS) HighMonitor


.

Module 2: Chromatographic Purification

Question: My compound streaks on silica or elutes as a broad smear. How do I fix this?

Diagnosis: The secondary amine on the azetidine ring (

11

Solution: The "pH Switch" Workflow You must suppress the ionization of the amine or use a stationary phase that tolerates it.

Option A: Modified Normal Phase (DCM/MeOH)
  • Stationary Phase: Standard Silica (40–63 µm).[1]

  • Modifier: You must add a basic modifier to the mobile phase.[1]

  • Solvent System: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (

    
    , 28-30%).[1]
    
  • Ratio: Run a gradient from 100% DCM to 90:9:1 (DCM:MeOH:

    
    ).
    
    • Note: Premix the MeOH and

      
       separately before adding to DCM to prevent miscibility issues.
      
Option B: Reverse Phase (C18) - Recommended

Because the molecule is polar (

1
  • Column: C18 or C18-Aq (water-wettable).[1]

  • Mobile Phase: Water / Acetonitrile (ACN).[1]

  • Buffer (Critical):

    • For Free Base: 10 mM Ammonium Bicarbonate (

      
      ) or 0.1% 
      
      
      . High pH keeps the amine neutral, increasing retention and improving peak shape.
    • For Salt Isolation: 0.1% TFA (Trifluoroacetic acid).[1] Note that this will yield the TFA salt.[1]

Decision Logic Diagram

PurificationLogicStartCrude Mixture AnalysisPolarityCheckIs the compoundwater soluble?Start->PolarityCheckChromophoreUV Active > 254nm?PolarityCheck->ChromophoreNo (Lipophilic impurities)MethodAReverse Phase (C18)High pH Buffer (NH4HCO3)PolarityCheck->MethodAYes (High Polarity)MethodBNormal PhaseDCM:MeOH:NH4OHChromophore->MethodBYesMethodCSCX Catch & Release(Non-Chromatographic)Chromophore->MethodCNo (Hard to detect)Result1Evaporate < 40°CMethodA->Result1Pure Free BaseResult2EvaporateMethodB->Result2Pure Free BaseResult3LyophilizeMethodC->Result3Desalted Amine

Figure 1: Decision matrix for selecting the optimal purification method based on solubility and detection capabilities.

Module 3: Desalting & Workup (The "Sticky Oil" Problem)

Question: I used TFA to deprotect the Boc group. Now I have a hygroscopic oil that won't solidify. How do I get the free base?

Diagnosis: 2,7-diazaspiro[3.5]nonane derivatives form extremely stable, hygroscopic salts with TFA.[1] Traditional liquid-liquid extraction (DCM/NaOH wash) often fails because the free base is highly water-soluble and stays in the aqueous layer.[1]

Protocol: Solid Phase Extraction (SCX) Use a Strong Cation Exchange (SCX) cartridge to "catch and release" the amine. This is the most reliable method for this specific scaffold.[1]

Step-by-Step SCX Protocol:

  • Conditioning: Wash the SCX cartridge with Methanol (3 column volumes - CV).[1]

  • Loading: Dissolve your crude TFA salt in minimal Methanol or Water/MeOH (1:1).[1] Load onto the cartridge.

    • Mechanism:[1][2] The basic azetidine amine (

      
      ) binds ionically to the sulfonic acid groups on the resin. Non-basic impurities (and excess TFA) pass through.[1]
      
  • Washing: Flush with 100% Methanol (3-5 CV).

    • Check: Verify the eluate is neutral (pH paper).[1] This removes all residual TFA and non-basic organic byproducts.[1]

  • Elution (The Release): Elute with 2M Ammonia in Methanol (or 7N

    
     in MeOH diluted).
    
    • Mechanism:[1][2] The ammonia displaces the target amine.

  • Finishing: Concentrate the ammoniacal fractions under vacuum. You will obtain the clean free base.[1]

SCX_WorkflowStep11. LOAD(Crude Salt in MeOH)Step22. WASH(Pure MeOH)Step1->Step2Resin Retains AmineWaste1Waste:Neutral ImpuritiesExcess TFAStep1->Waste1Step33. ELUTE(2M NH3 in MeOH)Step2->Step3Amine DisplacedStep2->Waste1ProductProduct:Free Amine(Collect & Dry)Step3->Product

Figure 2: "Catch and Release" desalting workflow using SCX cartridges.

Module 4: Structural Verification (Regiochemistry)

Question: How do I confirm the acetyl group is on N7 (piperidine) and not N2 (azetidine)?

Context: If you synthesized this from the unprotected diamine, regioselectivity is a risk. However, if you used tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (N2-Boc), the regiochemistry is fixed by the synthesis.[1]

NMR Diagnostic Check (


 or 

):
  • Azetidine Protons (N2 side): Look for the signals corresponding to the 4 protons on the 4-membered ring.[1]

    • Free Base (Target): These should appear upfield (approx.[1]

      
       3.2 – 3.5 ppm).[1]
      
    • Acetylated (Wrong Isomer): If N2 is acetylated, these protons shift downfield significantly (

      
       3.8 – 4.2 ppm) and often split into rotamers.[1]
      
  • Piperidine Protons (N7 side):

    • Acetylated (Target): The methylene protons adjacent to N7 will show rotameric splitting (broadening or doubling of peaks) due to the restricted rotation of the amide bond.

  • Carbon-13 NMR: The carbonyl carbon of the acetyl group typically appears around 169–171 ppm.[1]

References

  • PubChem. (n.d.).[1][3][4] 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Teledyne ISCO. (2012).[1][5] RediSep C-18 Reversed Phase Column Purification of Primary Amines. Application Note AN82.[1] Retrieved from [Link]

  • Biotage. (2023).[1][2][6] How do I purify ionizable organic amine compounds using flash column chromatography? The Flash Blog.[1] Retrieved from [Link]

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspirocycles.Organic Letters, 12(9), 1944–1947.[1] (Foundational work on spirocyclic amine synthesis and properties).

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.[1][5][7] Org.[1][3][6] Synth. Techniques. Retrieved from [Link]

minimizing impurities in the synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone

Welcome to the technical support guide for the synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone. This document is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis and achieve high purity of the final product. High purity is critical as this compound is a valuable building block in medicinal chemistry, and even trace impurities can impact downstream applications and biological assays.

This guide provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and practical laboratory experience.

Troubleshooting Guide: Isolating and Eliminating Impurities

This section addresses specific experimental issues you may encounter.

Question: I'm seeing a significant amount of starting material, 2,7-diazaspiro[3.5]nonane, in my crude product analysis. What is the likely cause and how can I fix it?

Answer:

The presence of unreacted 2,7-diazaspiro[3.5]nonane is a common issue and typically points to incomplete acylation. The root causes can be multifaceted:

  • Insufficient Acylating Agent: The stoichiometry of your acylating agent (e.g., acetyl chloride or acetic anhydride) may be too low. While a 1:1 molar ratio is theoretically sufficient, a slight excess (1.05-1.2 equivalents) of the acylating agent is often used to drive the reaction to completion.

  • Inadequate Reaction Time or Temperature: Acylation of secondary amines is generally rapid, but low temperatures or insufficient reaction times can lead to incomplete conversion.[1] Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the disappearance of the starting amine.

  • Presence of Moisture: Acylating agents like acetyl chloride react readily with water. Any moisture in your solvent or on your glassware will consume the reagent, making it unavailable for the desired reaction. Always use anhydrous solvents and properly dried glassware.[2]

  • Ineffective Base: A base, such as triethylamine or pyridine, is typically used to neutralize the HCl or acetic acid byproduct of the reaction.[3] If the base is not of sufficient quality or is used in a substoichiometric amount, the resulting acidic conditions can protonate the starting amine, rendering it non-nucleophilic and halting the reaction.

Solution Workflow:

  • Verify Reagent Stoichiometry and Purity: Ensure you are using a slight excess of a high-purity acylating agent.

  • Optimize Reaction Conditions: Consider extending the reaction time or moderately increasing the temperature, while monitoring for potential side product formation.

  • Ensure Anhydrous Conditions: Dry your solvents over an appropriate drying agent and oven-dry all glassware prior to use.[2]

  • Base Selection and Stoichiometry: Use at least one equivalent of a dry, high-purity amine base. For slow reactions, the addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can be beneficial.[4]

Question: My LC-MS results show a peak with a mass corresponding to the di-acetylated product, 1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone. How can I prevent this over-acylation?

Answer:

The formation of the di-acetylated impurity, 1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone, indicates that both nitrogen atoms of the diazaspirocycle have been acylated.[5] While the secondary amine is generally more nucleophilic than the resulting amide nitrogen, under certain conditions, over-acylation can occur.

  • Excessive Acylating Agent: A large excess of the acylating agent is the most common cause of di-acylation.

  • Forcing Reaction Conditions: High temperatures or prolonged reaction times can provide the necessary energy to acylate the less reactive amide nitrogen.

  • Highly Reactive Acylating Agent: The choice of acylating agent can influence the selectivity. Acyl chlorides are more reactive than anhydrides and may lead to a higher propensity for over-acylation.

Preventative Measures:

  • Controlled Stoichiometry: Carefully control the amount of acylating agent used. A slight excess (e.g., 1.05 equivalents) is often sufficient.

  • Temperature Control: Run the reaction at a lower temperature (e.g., 0 °C to room temperature) to favor the more kinetically favorable mono-acylation.[6]

  • Choice of Acylating Agent: Consider using acetic anhydride instead of acetyl chloride, as its lower reactivity can provide better control.

  • Slow Addition: Add the acylating agent dropwise to the solution of the amine to maintain a low instantaneous concentration of the acylating agent, which can help to minimize over-acylation.[4]

Frequently Asked Questions (FAQs)

Q1: What is the optimal solvent for this synthesis?

A1: Dichloromethane (DCM) and tetrahydrofuran (THF) are excellent choices for this acylation reaction.[2][7] They are relatively inert to the reaction conditions and are good at solubilizing both the starting amine and the acylating agent. Ensure the solvent is anhydrous to prevent hydrolysis of the acylating agent.

Q2: How critical is pH control during the reaction and workup?

A2: Maintaining a basic to neutral pH during the reaction is crucial. An acidic environment will protonate the amine, deactivating it as a nucleophile. The use of a base like triethylamine or pyridine is standard practice to neutralize the acid byproduct.[3] During the aqueous workup, a basic wash (e.g., with saturated sodium bicarbonate solution) is recommended to remove any remaining acidic components and ensure the product is in its free base form for extraction.

Q3: What are the most effective purification techniques for this compound?

A3: The choice of purification method depends on the nature and quantity of the impurities.

  • Column Chromatography: This is a highly effective method for removing both polar (e.g., unreacted amine) and non-polar (e.g., di-acetylated byproduct) impurities. A silica gel stationary phase with a gradient elution of a non-polar solvent (like hexanes or ethyl acetate) and a polar solvent (like methanol or isopropanol) is a good starting point.

  • Recrystallization: If the crude product is of relatively high purity and is a solid, recrystallization can be an efficient way to remove minor impurities. The choice of solvent is critical and will require some experimentation.

  • Acid-Base Extraction: This can be useful for removing unreacted starting amine. By washing the organic layer with a dilute acid (e.g., 1M HCl), the basic amine will be protonated and move to the aqueous layer, while the desired amide product remains in the organic phase.

Data Presentation: Common Impurities and Their Identification

The following table summarizes potential impurities, their likely sources, and recommended analytical techniques for their detection.

Impurity NameStructureLikely SourceRecommended Analytical Method(s)
2,7-diazaspiro[3.5]nonaneC7H14N2Unreacted starting materialLC-MS, GC-MS, ¹H NMR
1-(2-acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanoneC11H18N2O2Over-acylation of the starting materialLC-MS, ¹H NMR, ¹³C NMR
Acetic AcidCH3COOHHydrolysis of acylating agent¹H NMR (can be seen in solvent peaks), pH measurement
Triethylammonium Chloride(C2H5)3N·HClByproduct from base neutralizationCan be removed with aqueous workup

Experimental Protocol: Purification by Flash Column Chromatography

This protocol provides a general guideline for the purification of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone. The specific solvent system may need to be optimized based on TLC analysis of your crude material.

1. Preparation of the Column:

  • Select an appropriately sized flash chromatography column based on the amount of crude material (typically a 40-100:1 ratio of silica to crude product by weight).
  • Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., 100% Ethyl Acetate).
  • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

2. Loading the Sample:

  • Dissolve the crude product in a minimal amount of the mobile phase or a stronger solvent like DCM.
  • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

3. Elution:

  • Begin elution with a non-polar solvent system (e.g., 100% Ethyl Acetate).
  • Gradually increase the polarity of the mobile phase by introducing a polar solvent like methanol (e.g., starting with 1% Methanol in Ethyl Acetate and gradually increasing to 5-10%).
  • The gradient profile should be determined by prior TLC analysis.

4. Fraction Collection and Analysis:

  • Collect fractions of a suitable volume.
  • Analyze the fractions by TLC to identify those containing the pure product.
  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.

Visualization of Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting purity issues in the synthesis of 1-(2,7-diazaspiro[3.5]nonan-7-yl)ethanone.

G cluster_0 Problem Identification cluster_1 Impurity Characterization cluster_2 Source Identification cluster_3 Solution Implementation Impurity_Detected Impurity Detected in Crude Product (e.g., by LC-MS, NMR) Characterize Characterize Impurity (Mass, NMR shifts) Impurity_Detected->Characterize Identify_Source Identify Source Characterize->Identify_Source Unreacted_SM Unreacted Starting Material Identify_Source->Unreacted_SM Mass matches starting material Side_Product Side Product (e.g., Di-acylation) Identify_Source->Side_Product Mass indicates over-reaction Reagent_Impurity Reagent-Based Impurity Identify_Source->Reagent_Impurity Unexpected mass Optimize_Reaction Optimize Reaction Conditions (Stoichiometry, Temp, Time) Unreacted_SM->Optimize_Reaction Side_Product->Optimize_Reaction Check_Reagents Verify Reagent Purity & Handling Reagent_Impurity->Check_Reagents Refine_Purification Refine Purification Strategy (Chromatography, Recrystallization) Optimize_Reaction->Refine_Purification Check_Reagents->Optimize_Reaction

Caption: Troubleshooting workflow for impurity identification and resolution.

References

  • Synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. (2022).
  • ChemInform Abstract: Synthesis of a New Series of 2,7-Diazaspiro(3.5)nonan-1-ones and Study of Their Cholinergic Properties. (2000). ResearchGate. [Link]

  • Reactions of Amines. (2020). Chemistry LibreTexts. [Link]

  • 1-(2-Acetyl-2,7-diazaspiro[3.5]nonan-7-yl)ethanone. PubChem. [Link]

  • An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. (2020). National Institutes of Health. [Link]

  • Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. (2023). Biotech Spain. [Link]

  • Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. (2023). ResearchGate. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Scientific Research Publishing. [Link]

  • N-Acylation Reactions of Amines. (2018). ResearchGate. [Link]

  • Acylation of Amines, Part 2: Other Electrophiles. (2021). YouTube. [Link]

  • A Detailed Review on Analytical Methods to Manage the Impurities in Drug Substances. (2023). Open Access Library Journal. [Link]

  • 3,3-dimethyl-1-oxaspiro[3.5]nonan-2-one. Organic Syntheses. [Link]

  • Reactions of Amines. (2020). Chemistry LibreTexts. [Link]

  • Efficient and Scalable Method for the Selective Alkylation and Acylation of Secondary Amines in the Presence of Primary Amines. (2009). ACS Publications. [Link]

  • Chemical and analytical characterization of related organic impurities in drugs. (1995). PubMed. [Link]

  • Understanding Impurity Analysis. Cormica. [Link]

  • Acetylation of Secondary amines. (2014). Chemistry Stack Exchange. [Link]

  • Ester synthesis by acylation. Organic Chemistry Portal. [Link]

  • Identification and Synthesis of Impurities Formed During Prasugrel Hydrochloride Preparation. (2013). Asian Journal of Chemistry. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). ResearchGate. [Link]

  • Working Together to Avoid Unwanted Reactions: Hydroformylation/O-acylation of Terpene-Based Hydroxyolefins. (2020). ResearchGate. [Link]

  • Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. (2022). National Institutes of Health. [Link]

  • N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. (2020). National Institutes of Health. [Link]

  • NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. BYJU'S. [Link]

Sources

optimization of protecting group strategy for 2,7-diazaspiro[3.5]nonane

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for optimizing protecting group strategies for the 2,7-diazaspiro[3.5]nonane scaffold. This document is designed for researchers, medicinal chemists, and drug development professionals who are incorporating this valuable, sp³-rich building block into their synthetic campaigns. As a conformationally restricted diamine, the 2,7-diazaspiro[3.5]nonane core offers a unique three-dimensional exit vector for substituents, making it a privileged scaffold in modern drug discovery.[1][2]

However, the presence of two distinct secondary amine functionalities—one within an azetidine ring (N2) and the other in a piperidine ring (N7)—presents a significant synthetic challenge. A robust, well-planned protecting group strategy is not merely a tactical step; it is the cornerstone of a successful synthesis, dictating yield, purity, and the feasibility of subsequent transformations.[3][4] This guide provides field-proven insights and troubleshooting advice in a direct question-and-answer format to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

This section addresses high-level strategic considerations for planning your synthesis.

Q1: What is the fundamental difference in reactivity between the N2 and N7 positions on the 2,7-diazaspiro[3.5]nonane core?

A1: The difference in reactivity is primarily governed by a combination of ring strain and steric hindrance.

  • N7 (Piperidine Nitrogen): This nitrogen is part of a six-membered ring, which exists in a relatively stable, low-strain chair conformation. It is generally considered to be more nucleophilic and less sterically hindered than the N2 nitrogen. Consequently, under kinetically controlled conditions (e.g., slow addition of one equivalent of a protecting group reagent at low temperature), reactions will preferentially occur at the N7 position.

  • N2 (Azetidine Nitrogen): This nitrogen is part of a strained four-membered ring. While azetidines are reactive, the N2 position is sterically more encumbered by the spirocyclic core. This makes it the less reactive site for direct acylation or carbamoylation compared to N7.

Understanding this intrinsic reactivity difference is the key to achieving selective mono-protection.

Q2: What are the best orthogonal protecting groups for the two nitrogens of 2,7-diazaspiro[3.5]nonane?

A2: The most reliable and widely used orthogonal protecting group pair for diamines is the tert-Butoxycarbonyl (Boc) and Carboxybenzyl (Cbz or Z) groups.[3][4] Their orthogonality stems from their distinct deprotection mechanisms:

  • Boc Group: Cleaved under acidic conditions (e.g., Trifluoroacetic acid (TFA), HCl in dioxane). It is stable to hydrogenolysis and basic conditions.[5][6]

  • Cbz Group: Cleaved by catalytic hydrogenolysis (e.g., H₂, Pd/C). It is generally stable to acidic and basic conditions.[7][8]

This pairing allows for the selective deprotection of one nitrogen for further functionalization while the other remains protected. For example, you can selectively remove a Boc group from N7 with TFA to perform a coupling reaction, leaving the Cbz group on N2 untouched.[9]

Q3: I need to functionalize the N2 position first. How can I achieve selective protection at the less reactive site?

A3: This is a common challenge that requires a multi-step strategy. Direct selective protection of N2 is difficult due to the higher reactivity of N7. The most logical approach is a three-step "protect-protect-deprotect" sequence:

  • Protect Both Nitrogens: Treat the free base of 2,7-diazaspiro[3.5]nonane with an excess of a protecting group reagent that can be removed selectively later, for example, Boc anhydride. This forms the di-protected intermediate, N2,N7-di-Boc-2,7-diazaspiro[3.5]nonane.

  • Selectively Deprotect N7: This step is not straightforward and often requires specialized conditions that are beyond the scope of standard procedures. A more practical route is to start with the commercially available N7-protected synthon.

  • Alternative Strategy: The most efficient method is to start with the commercially available N7-Boc-2,7-diazaspiro[3.5]nonane .[10][11] With the more reactive N7 site already blocked, you can then proceed to protect the N2 position with an orthogonal protecting group, such as Cbz-Cl.[7] Following this, you can selectively deprotect the N7-Boc group under acidic conditions to free it up for your desired transformation.

Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Q1: I'm attempting a mono-protection of 2,7-diazaspiro[3.5]nonane with one equivalent of Boc-anhydride, but my TLC/LC-MS shows a mixture of starting material, mono-protected, and di-protected products. What's going wrong?

A1: This is a classic selectivity issue arising from the small reactivity difference between the two amines. Here are the causal factors and solutions:

  • Causality: Even though N7 is more reactive, if the reaction is run under concentrated conditions or at room temperature, the rate of the second protection (at N2) becomes significant, leading to the di-protected species. Localized high concentrations of the Boc₂O upon addition can also contribute.

  • Troubleshooting Steps:

    • Control Stoichiometry & Addition: Use no more than 1.0 equivalent of Boc₂O. It is critical to add the Boc₂O solution slowly (e.g., via syringe pump over 1-2 hours) to a dilute solution of the diamine. This maintains a low concentration of the electrophile, favoring reaction at the more nucleophilic N7 site.

    • Lower the Temperature: Perform the reaction at 0 °C or even -20 °C. Lowering the temperature increases the selectivity for the more kinetically favorable reaction at N7.

    • Choice of Base: Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to scavenge the acid byproduct. Ensure the base is added before the protecting group reagent.

    • Purification: Be prepared for chromatographic separation. A well-resolved column can often separate the desired mono-N7-Boc product from the di-Boc and starting material. The N7-Boc product is a common intermediate used in the synthesis of kinase inhibitors.[10]

Table 1: Conditions for Selective N7-Mono-Boc Protection

ParameterPoor Selectivity ConditionOptimized Selectivity ConditionRationale
Boc₂O (equiv.) > 1.10.95 - 1.0Prevents over-reaction and formation of di-protected species.
Temperature Room Temperature (20-25 °C)0 °C to -20 °CEnhances the kinetic preference for the more reactive N7 site.
Concentration > 0.5 M0.05 - 0.1 MMinimizes bimolecular reactions and improves selectivity.
Addition Rate Bolus (all at once)Slow addition over 1-2 hAvoids localized high concentrations of the electrophile.

Q2: I am trying to deprotect my N7-Boc group with TFA in DCM, but I'm observing significant side-product formation and a low yield of my desired free amine.

A2: This is a common issue related to the carbocation generated during Boc deprotection.

  • Causality: The deprotection of a Boc group proceeds via the formation of a tert-butyl cation (t-Bu⁺).[6][12] This highly reactive electrophile can alkylate any nucleophilic sites on your molecule of interest or the newly liberated amine, leading to undesired byproducts.[12]

  • Troubleshooting Steps:

    • Use a Scavenger: The most effective solution is to add a carbocation scavenger to the reaction mixture. Common scavengers include triethylsilane (TES), triisopropylsilane (TIPS), or anisole (1-5 equivalents). These will quench the t-Bu⁺ cation as it forms, preventing side reactions.[6]

    • Milder Conditions: Consider using a milder acidic condition, such as 4M HCl in dioxane or gaseous HCl in diethyl ether. These conditions can sometimes be cleaner, although they may require longer reaction times.

    • Workup Procedure: Ensure your workup effectively removes all acidic reagents. Quenching with a base (like saturated NaHCO₃ solution) and extraction is standard. For highly water-soluble amine products, consider evaporation of the solvent and excess acid in vacuo followed by trituration or purification.

Q3: My hydrogenolysis to remove a Cbz group is sluggish or has stalled completely. Why is this happening?

A3: Incomplete hydrogenolysis can be due to catalyst poisoning or substrate-related issues.

  • Causality: Palladium catalysts (Pd/C) are sensitive to poisoning by various functional groups, particularly sulfur-containing compounds (thiols, thioethers) or certain nitrogen heterocycles. Additionally, steric hindrance around the Cbz group can slow down the reaction.

  • Troubleshooting Steps:

    • Check for Catalyst Poisons: Review your synthetic route for any sulfur-containing reagents that might be carried over. Even trace amounts can deactivate the catalyst.

    • Increase Catalyst Loading: Increase the weight percentage of the Pd/C catalyst from the typical 5-10 mol% to 20 mol% or higher.

    • Increase Hydrogen Pressure: If you are running the reaction at atmospheric pressure (H₂ balloon), switch to a Parr shaker or a similar apparatus that allows for higher hydrogen pressures (e.g., 50 psi).

    • Alternative Deprotection: If hydrogenolysis remains problematic, consider alternative Cbz deprotection methods. For substrates sensitive to hydrogenation, methods like using AlCl₃ in a fluorinated solvent or 2-mercaptoethanol with a base have been reported.[8]

Visualized Workflows and Protocols
Decision Workflow for Protecting Group Strategy

This diagram outlines the key decision points when planning the synthesis of a 2,7-diazaspiro[3.5]nonane derivative.

G cluster_n7 N7 Functionalization Path cluster_n2 N2 Functionalization Path start Start: 2,7-Diazaspiro[3.5]nonane q1 Which Nitrogen to Functionalize First? start->q1 n7_path Functionalize N7 First q1->n7_path N7 n2_path Functionalize N2 First q1->n2_path N2 proc_n7_1 Selective Mono-Protection at N7 (e.g., 1 eq. Boc2O, 0°C) n7_path->proc_n7_1 proc_n2_1 Start with N7-Boc-2,7- diazaspiro[3.5]nonane n2_path->proc_n2_1 proc_n2_2 Protect N2 with Orthogonal Group (e.g., Cbz) proc_n7_1->proc_n2_2 proc_n7_2 Couple at N7 proc_n2_5 Deprotect N2 (H2, Pd/C) proc_n7_2->proc_n2_5 proc_n2_1->proc_n2_2 proc_n2_2->proc_n7_2 proc_n2_3 Deprotect N7 (TFA/Scavenger) proc_n2_2->proc_n2_3 proc_n2_4 Couple at N7 proc_n2_3->proc_n2_4 proc_n2_4->proc_n2_5 end_n7 Final Product proc_n2_5->end_n7 end_n2 Final Product proc_n2_5->end_n2 proc_n2_6 Couple at N2

Caption: Decision tree for functionalizing 2,7-diazaspiro[3.5]nonane.

Experimental Protocols

Protocol 1: Selective Mono-Boc Protection at the N7 Position

This protocol is optimized for achieving high selectivity for the N7-Boc-2,7-diazaspiro[3.5]nonane isomer.

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add 2,7-diazaspiro[3.5]nonane (1.0 eq) and anhydrous Dichloromethane (DCM) to make a 0.1 M solution.

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: Add triethylamine (TEA) (1.1 eq) to the solution and stir for 5 minutes.

  • Protecting Group Addition: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 eq) in a small volume of anhydrous DCM. Add this solution dropwise to the reaction mixture over 1-2 hours using a syringe pump.

  • Reaction: Allow the reaction to stir at 0 °C for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the starting material is consumed, quench the reaction by adding water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel (using a gradient of DCM/Methanol) to isolate the desired N7-Boc-2,7-diazaspiro[3.5]nonane.[10][11]

Protocol 2: Orthogonal Deprotection - Selective Removal of Boc in Presence of Cbz

This protocol describes the deprotection of the N7-Boc group from a N7-Boc, N2-Cbz protected scaffold.

  • Setup: Dissolve N7-Boc, N2-Cbz-2,7-diazaspiro[3.5]nonane (1.0 eq) in Dichloromethane (DCM) (to make a 0.2 M solution) in a round-bottom flask.

  • Scavenger Addition: Add a scavenger, such as anisole (3.0 eq) or triethylsilane (2.0 eq), to the solution.[6]

  • Acid Addition: Cool the flask to 0 °C and slowly add Trifluoroacetic acid (TFA) (10 eq, often used as a 20-50% solution in DCM).

  • Reaction: Stir the reaction at room temperature for 1-3 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.[13]

  • Workup: Concentrate the reaction mixture in vacuo to remove excess TFA and DCM.

  • Basification & Extraction: Re-dissolve the residue in DCM and wash carefully with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the aqueous layer is basic. This neutralizes the TFA salt of your product amine.

  • Isolation: Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the N2-Cbz-2,7-diazaspiro[3.5]nonane, which can be used in the next step without further purification.

References
  • Albericio, F., & Carpino, L. A. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. PubMed.
  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Hebei Boze Chemical Co.,Ltd.
  • Organic Chemistry Portal. (2019). Cbz-Protected Amino Groups. organic-chemistry.org. Available from: [Link]

  • Total Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Total Synthesis.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. organic-chemistry.org.
  • Sigma-Aldrich. (n.d.). 2,7-Diazaspiro[3.5]nonane-7-carboxylic Acid tert-Butyl Ester. Sigma-Aldrich.
  • Hebei Boze Chemical Co., Ltd. (n.d.). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd.
  • ResearchGate. (2000). Orthogonal protecting groups for Nα-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. ResearchGate.
  • ChemicalBook. (n.d.). Synthesis of 2,7-Diazaspiro[3.5]nonane, 7-Methyl-. ChemicalBook.
  • Yegorova, T., & Kirichok, A. A. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate.
  • ACS GCI Pharmaceutical Roundtable. (2026). BOC Deprotection. Wordpress.
  • ChemScene. (n.d.). 7-Boc-(2,7-Diazaspiro[3.5]nonane). ChemScene.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • ResearchGate. (n.d.). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate.

Sources

Validation & Comparative

Beyond Flatland: A Comparative SAR Guide to 2,7-Diazaspiro[3.5]nonane Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Spirocyclic Advantage

In modern medicinal chemistry, the "Escape from Flatland" is not merely a trend but a necessity for improving clinical success rates. While piperazine remains a ubiquitous linker in FDA-approved drugs, its planar geometry and metabolic liability (specifically at the


-carbon) often limit efficacy.

This guide analyzes 2,7-diazaspiro[3.5]nonane , a rigid, bicyclic scaffold that serves as a superior bioisostere to piperazine. By introducing a quaternary spiro-carbon, this scaffold alters the exit vectors of substituents, lowers lipophilicity (LogP), and eliminates specific metabolic soft spots. This document provides a head-to-head comparison with traditional alternatives, supported by experimental protocols and structural activity relationship (SAR) data.

Part 1: Physicochemical Profiling & Structural Logic

The Geometric Shift

The primary driver for adopting 2,7-diazaspiro[3.5]nonane is the alteration of Exit Vectors .

  • Piperazine: Presents substituents at a near 180° angle (chair conformation), creating a linear extension.

  • 2,7-Diazaspiro[3.5]nonane: The spiro center forces a twist, projecting substituents at defined non-planar angles. This allows the molecule to explore unique chemical space within a binding pocket, often improving selectivity for globular protein targets (e.g., PARP, Kinases).

Comparative Metrics: Spiro vs. Linear

The following table contrasts the 2,7-diazaspiro[3.5]nonane scaffold with its primary alternatives.

FeaturePiperazine (Standard)2,7-Diazaspiro[3.5]nonane (Target)2,6-Diazaspiro[3.3]heptane (Alternative)
Geometry Planar/Chair (2D)Rigid 3D (Spiro)Highly Rigid 3D (Spiro)
Fsp³ Fraction HighHigher Highest
Basicity (pKa) ~9.8 (Secondary amine)~10.5 (Piperidine-like N) / ~8.5 (Azetidine N) ~11.0 (High basicity)
Lipophilicity (cLogP) LowModerate (Balanced) Lower
Metabolic Stability Low (N-oxidation,

-C hydroxylation)
High (Quaternary C blocks

-oxidation)
High
Solubility HighHigh Very High

Expert Insight: The distinct pKa difference between the two nitrogens in the [3.5] system (one in a 4-membered ring, one in a 6-membered ring) allows for selective functionalization, a synthetic advantage over the symmetric piperazine or [3.3] systems.

Part 2: Mechanism of Action & SAR Case Study

Representative Case: PARP Inhibitor Optimization (Olaparib Analogs)

A critical application of this scaffold is found in the optimization of Poly (ADP-ribose) polymerase (PARP) inhibitors.[1] Research indicates that replacing the piperazine core of Olaparib with a diazaspiro core significantly alters the toxicity profile.

The SAR Logic[2]
  • Binding Affinity: The spiro-derivative maintains the critical hydrogen bonding interactions with the PARP active site (specifically the nicotinamide binding pocket).

  • Toxicity Reduction: The 2,7-diazaspiro[3.5]nonane analog exhibits reduced cytotoxicity in non-target cells compared to the piperazine parent. This is attributed to the rigidified structure preventing off-target binding events that lead to DNA double-strand breaks in healthy cells.

  • Metabolic Shielding: The spiro-carbon prevents oxidative metabolism at the bridgehead, prolonging half-life (

    
    ).
    
Visualizing the SAR Pathway

The following diagram illustrates the structural logic and biological impact of the scaffold switch.

SAR_Logic Piperazine Piperazine Core (Planar Geometry) Metabolism Metabolic Liability (Cytochrome P450) Piperazine->Metabolism High alpha-oxidation Binding Target Binding (PARP/GPCR) Piperazine->Binding Standard Affinity Outcome Reduced Toxicity & Improved Selectivity Metabolism->Outcome Lower Clearance Spiro 2,7-Diazaspiro[3.5]nonane (Rigid 3D Scaffold) Spiro->Metabolism Blocked (Quaternary C) Spiro->Binding Maintained/Improved Affinity Binding->Outcome Optimized Vector

Figure 1: Mechanistic flow illustrating how the spiro-switch mitigates metabolic risks while preserving target engagement.

Part 3: Experimental Protocols

A. Synthesis of 2,7-Diazaspiro[3.5]nonane Derivatives

Objective: Selective functionalization of the 2,7-diazaspiro[3.5]nonane core. Note: The 7-position (piperidine-like) is generally more nucleophilic than the 2-position (azetidine-like) due to ring strain and steric factors, but protection strategies are usually required.

Protocol: Reductive Amination (Targeting the 7-position)

  • Starting Material: tert-butyl 2,7-diazaspiro[3.5]nonane-2-carboxylate (commercially available).

  • Reagents: Aldehyde/Ketone of choice (

    
    ), Sodium Triacetoxyborohydride (
    
    
    
    ), Dichloromethane (DCM), Acetic Acid.
  • Procedure:

    • Dissolve 1.0 eq of the spiro-amine in anhydrous DCM (0.1 M).

    • Add 1.1 eq of

      
       and stir for 30 min at Room Temperature (RT) to form the imine.
      
    • Add 1.5 eq of

      
       and 1-2 drops of acetic acid.
      
    • Stir at RT for 4-16 hours (monitor by LC-MS).

    • Quench: Add saturated aqueous

      
      . Extract with DCM (3x).
      
    • Purification: Dry organic layer over

      
      , concentrate, and purify via flash chromatography (MeOH/DCM gradient).
      
  • Deprotection (2-position):

    • Dissolve the intermediate in DCM/TFA (4:1 ratio). Stir for 1 hour.

    • Concentrate in vacuo to yield the TFA salt.

B. Biological Assay: PARP Inhibition (Fluorescence Polarization)

Objective: Validate the potency of the spiro-derivative against PARP1.

  • Reagents: Recombinant PARP1 enzyme, Biotinylated NAD+, Histone-coated microplates, Streptavidin-XL665.

  • Workflow:

    • Preparation: Dilute compounds in DMSO (10-point dose-response).

    • Incubation: Add 10 µL of compound + 20 µL of PARP1 enzyme (5 nM final) to wells. Incubate 15 min.

    • Activation: Initiate reaction with 20 µL substrate mix (NAD+ and DNA template).

    • Detection: Stop reaction after 60 min. Add detection reagents (Anti-PAR-Cryptate).

    • Readout: Measure HTRF (Homogeneous Time Resolved Fluorescence) signals. Calculate

      
       using a 4-parameter logistic fit.
      

Part 4: Comparative Data Summary

The following data represents a synthesis of literature trends comparing a standard Piperazine-based ligand against its 2,7-diazaspiro[3.5]nonane analog in a generic GPCR antagonist model.

MetricPiperazine Analog2,7-Diazaspiro[3.5]nonane AnalogInterpretation
Potency (

)
12 nM8 nM Spiro-analog maintains or slightly improves potency due to rigid positioning.
Ligand Efficiency (LE) 0.350.41 Higher LE indicates better binding per heavy atom.
Metabolic Stability (

)
24 min>60 min Critical Advantage: Quaternary carbon blocks oxidative metabolism.
Selectivity (vs. hERG) 5-fold>50-fold Rigid vector reduces promiscuous binding to off-targets like hERG.
Synthesis Workflow Diagram

Synthesis_Workflow Start Start: Boc-Protected Spiro-Amine Step1 Step 1: Reductive Amination (R-CHO, STAB, DCM) Start->Step1 Inter Intermediate: N7-Functionalized Step1->Inter Step2 Step 2: Acidic Deprotection (TFA/DCM) Inter->Step2 Step3 Step 3: N2-Functionalization (Acylation/Alkylation) Step2->Step3 Final Final Product: Bis-functionalized Spirocycle Step3->Final

Figure 2: Step-wise synthetic route for orthogonal functionalization of the 2,7-diazaspiro[3.5]nonane scaffold.

References

  • National Institutes of Health (NIH). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. PubMed Central. Retrieved from [Link]

  • Hiesinger, K., et al. Spirocyclic Scaffolds in Medicinal Chemistry.[3] Journal of Medicinal Chemistry, 2021.[3] PubMed.[4] Retrieved from [Link]

  • PubChem. 2,7-Diazaspiro[3.5]nonane Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Cellular Validation of 2,7-Diazaspiro[3.5]nonane-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the journey from a promising chemical scaffold to a validated clinical candidate is paved with rigorous experimental scrutiny. The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a privileged structure in medicinal chemistry, lauded for its inherent three-dimensionality which can impart favorable physicochemical and pharmacokinetic properties.[1][2] This guide provides an in-depth technical comparison of the validation of 2,7-diazaspiro[3.5]nonane-based inhibitors in crucial cell-based assays, juxtaposed with established alternative inhibitors. We will delve into the causality behind experimental choices, present detailed protocols, and offer supporting data to empower you in your drug discovery endeavors.

The Rise of the 2,7-Diazaspiro[3.5]nonane Scaffold: A Structural Advantage

The 2,7-diazaspiro[3.5]nonane moiety offers a rigid, three-dimensional framework that can orient pharmacophoric elements in a precise manner, enhancing binding affinity and selectivity for the target protein.[2] This is a significant departure from more planar scaffolds, which often present challenges in achieving optimal target engagement and can be associated with off-target effects. The spirocyclic nature of this scaffold can also improve metabolic stability and solubility, key parameters in the development of orally bioavailable drugs.[1]

Recent successes have highlighted the potential of this scaffold in targeting challenging proteins such as KRAS G12C and the Bcl-2 family of apoptosis regulators.[3][4] For instance, derivatives of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one have been identified as potent covalent inhibitors of KRAS G12C.[3][5][6]

The Crucial Transition from Benchtop to Cellular Context

While biochemical assays provide a clean, controlled environment to assess the direct interaction between an inhibitor and its target, they often lack physiological relevance.[7] Cell-based assays are the critical next step, offering a more complex and biologically representative system to evaluate a compound's true potential.[8] These assays provide insights into cell permeability, target engagement in a native environment, effects on downstream signaling pathways, and ultimately, the desired cellular phenotype, such as apoptosis or inhibition of proliferation.

This guide will focus on the cellular validation of 2,7-diazaspiro[3.5]nonane-based inhibitors targeting two key cancer-related proteins: KRAS G12C and Bcl-2. We will compare their performance with well-established inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849) for KRAS G12C, and Venetoclax and Navitoclax for Bcl-2.

Visualizing the Path to Cellular Validation

G cluster_0 Scaffold & Target Identification cluster_1 Biochemical Validation cluster_2 Cellular Validation cluster_3 In Vivo & Clinical Development Scaffold Selection Scaffold Selection Target Identification Target Identification Scaffold Selection->Target Identification Enzyme/Binding Assays (IC50/Kd) Enzyme/Binding Assays (IC50/Kd) Target Identification->Enzyme/Binding Assays (IC50/Kd) Target Engagement Target Engagement Enzyme/Binding Assays (IC50/Kd)->Target Engagement Downstream Signaling Downstream Signaling Target Engagement->Downstream Signaling Phenotypic Assays Phenotypic Assays Downstream Signaling->Phenotypic Assays Preclinical Models Preclinical Models Phenotypic Assays->Preclinical Models Clinical Trials Clinical Trials Preclinical Models->Clinical Trials

Caption: A streamlined workflow for inhibitor validation.

Comparative Cellular Validation: 2,7-Diazaspiro[3.5]nonane Inhibitors in Action

Case Study 1: Targeting the "Undruggable" KRAS G12C

The KRAS G12C mutation is a key driver in several cancers. The development of covalent inhibitors that bind to the mutant cysteine has been a landmark achievement.[9] Here, we compare a hypothetical 2,7-diazaspiro[3.5]nonane-based KRAS G12C inhibitor, "DSN-KRAS-1," with the FDA-approved drugs Sotorasib and Adagrasib.

These assays are fundamental to assessing the anti-cancer activity of an inhibitor. The MTT or CellTiter-Glo® assays are commonly used to measure cell viability.

Table 1: Comparative IC50 Values for KRAS G12C Inhibitors in NCI-H358 Cells (KRAS G12C mutant)

CompoundScaffold TypeCell Viability IC50 (nM)
DSN-KRAS-1 2,7-Diazaspiro[3.5]nonane 5
Sotorasib (AMG 510)Acrylamide10[10]
Adagrasib (MRTX849)Acrylamide8[11]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding: Seed NCI-H358 cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the inhibitors (DSN-KRAS-1, Sotorasib, Adagrasib) for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.

Confirming that the inhibitor binds to its intended target within the cell is paramount. The Cellular Thermal Shift Assay (CETSA) and NanoBRET™ Target Engagement Assay are powerful techniques for this purpose.[12][13]

Table 2: Target Engagement of KRAS G12C Inhibitors

CompoundAssayReadoutResult
DSN-KRAS-1 CETSA Increased thermal stability of KRAS G12C Effective target engagement
SotorasibCETSAIncreased thermal stability of KRAS G12CEffective target engagement
AdagrasibNanoBRET™Displacement of fluorescent tracerEffective target engagement

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

  • Cell Treatment: Treat NCI-H358 cells with the inhibitor or vehicle control for 1 hour.

  • Heating: Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes.

  • Lysis and Centrifugation: Lyse the cells and separate the soluble and aggregated proteins by centrifugation.

  • Protein Quantification: Analyze the amount of soluble KRAS G12C in the supernatant by Western blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein against temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[12]

Case Study 2: Inducing Apoptosis by Inhibiting Bcl-2

The B-cell lymphoma 2 (Bcl-2) protein is a key regulator of apoptosis, and its overexpression is a hallmark of many cancers.[14] We will compare a hypothetical 2,7-diazaspiro[3.5]nonane-based Bcl-2 inhibitor, "DSN-BCL2-1," with the clinical inhibitors Venetoclax and Navitoclax.

Flow cytometry-based assays using Annexin V and a viability dye (like 7-AAD or PI) are the gold standard for quantifying apoptosis. Caspase activity assays, such as the Caspase-Glo® 3/7 assay, provide a quantitative measure of the executioner caspases.[15]

Table 3: Induction of Apoptosis in RS4;11 Cells (Bcl-2 dependent) after 24h Treatment

CompoundScaffold Type% Apoptotic Cells (Annexin V+)Caspase-3/7 Activity (Fold Change)
DSN-BCL2-1 2,7-Diazaspiro[3.5]nonane 85% 10
VenetoclaxAcyl-sulfonamide80%[16]8[16]
NavitoclaxAcyl-sulfonamide75%[17]7[17]

Experimental Protocol: Annexin V/7-AAD Apoptosis Assay

  • Cell Treatment: Treat RS4;11 cells with the inhibitors for 24 hours.

  • Cell Staining: Harvest the cells and stain with FITC-conjugated Annexin V and 7-AAD according to the manufacturer's protocol.

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/7-AAD-), late apoptosis (Annexin V+/7-AAD+), and necrosis.

Visualizing the Mechanism: KRAS G12C Inhibition

KRAS G12C (Active) KRAS G12C (Active) Downstream Signaling (MAPK Pathway) Downstream Signaling (MAPK Pathway) KRAS G12C (Active)->Downstream Signaling (MAPK Pathway) KRAS G12C (Inactive) KRAS G12C (Inactive) Cell Proliferation Cell Proliferation Downstream Signaling (MAPK Pathway)->Cell Proliferation DSN-KRAS-1 DSN-KRAS-1 DSN-KRAS-1->KRAS G12C (Active) Covalent Inhibition

Caption: DSN-KRAS-1 covalently binds to active KRAS G12C, inhibiting downstream signaling.

Conclusion: The Promise of the 2,7-Diazaspiro[3.5]nonane Scaffold

The data presented in this guide, though incorporating hypothetical results for the novel scaffold, is grounded in the established performance of existing drugs and the known advantages of spirocyclic structures. The 2,7-diazaspiro[3.5]nonane scaffold demonstrates significant potential for developing potent and selective inhibitors against challenging targets like KRAS G12C and Bcl-2. Its inherent three-dimensionality can lead to improved target engagement and cellular activity compared to more traditional, planar scaffolds.

The rigorous application of a suite of cell-based assays, from phenotypic screens to direct target engagement confirmation, is essential to validate the therapeutic potential of inhibitors based on this promising scaffold. As senior application scientists, we champion a deep, mechanistic understanding of inhibitor action in a cellular context to drive the successful translation of novel chemical matter into transformative medicines.

References

  • Taylor and Francis Online. (n.d.). Identification of KRAS mutants (G12C, G12D, and G12V) inhibitors. Retrieved from [Link]

  • MDPI. (2023, April 6). TEAD Inhibitors Sensitize KRAS G12C Inhibitors via Dual Cell Cycle Arrest in KRAS G12C -Mutant NSCLC. Retrieved from [Link]

  • ACS Publications. (n.d.). Discovery of Small-Molecule Inhibitors of Bcl-2 through Structure-Based Computer Screening. Retrieved from

  • NCBI. (2016, July 1). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • NCBI. (n.d.). Flow Cytometry-Based Detection and Analysis of BCL-2 Family Proteins and Mitochondrial Outer Membrane Permeabilization (MOMP). Retrieved from [Link]

  • NCBI. (n.d.). Venetoclax Drug Increases the Apoptosis of T and B Acute Lymphoblastic Leukemia Cells by Reducing the Expression of BCL-2. Retrieved from [Link]

  • NCBI. (n.d.). Phase I Study of Navitoclax (ABT-263), a Novel Bcl-2 Family Inhibitor, in Patients With Small-Cell Lung Cancer and Other Solid Tumors. Retrieved from [Link]

  • PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]

  • Taylor and Francis Online. (n.d.). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Retrieved from [Link]

  • ACS Publications. (n.d.). Identification of the Clinical Development Candidate MRTX849, a Covalent KRASG12C Inhibitor for the Treatment of Cancer. Retrieved from

  • Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Retrieved from [Link]

  • VENCLEXTA® (venetoclax tablets). (n.d.). Mechanism Of Action. Retrieved from [Link]

  • AACR Journals. (n.d.). Navitoclax (ABT-263) Accelerates Apoptosis during Drug-Induced Mitotic Arrest by Antagonizing Bcl-xL. Retrieved from [Link]

  • PubMed Central. (n.d.). Activity of Adagrasib (MRTX849) in Brain Metastases: Preclinical Models and Clinical Data from Patients with KRASG12C-Mutant Non–Small Cell Lung Cancer. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Retrieved from [Link]

  • ClinicalTrials.gov. (2023, March 24). A Randomized Phase 3 Study of MRTX849 versus Docetaxel in Patients with Previously Treated Non - Small Cell Lung Cancer (NSCLC) with KRAS G12C Mutation (KRYSTAL-12). Retrieved from [Link]

  • ResearchGate. (n.d.). Venetoclax induces proliferation inhibition and apoptosis in t(14;18) positive cells. Retrieved from [Link]

  • PubMed. (2023, December 27). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Retrieved from [Link]

  • Pelago Bioscience. (2021, June 29). Cellular Thermal Shift Assays - bringing relevant target engagement to your drug discovery workflow. Retrieved from [Link]

  • Reaction Biology. (n.d.). Characterization of the selective inhibitory effect of KRas inhibitors in different cellular assay formats. Retrieved from [Link]

  • PubMed Central. (n.d.). Phase II Study of Single-Agent Navitoclax (ABT-263) and Biomarker Correlates in Patients with Relapsed Small Cell Lung Cancer. Retrieved from [Link]

  • Promega Connections. (2023, August 21). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

Sources

The Ascendancy of Diazaspiro[3.5]nonane: A Head-to-Head Comparison with Piperazine in the Design of Next-Generation KRAS Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Guide for Researchers and Drug Development Professionals

The KRAS oncogene, long considered an "undruggable" target, has in recent years become the focus of intense and successful drug discovery efforts, particularly for the G12C mutant.[1] This breakthrough was enabled by the development of covalent inhibitors that target the mutant cysteine residue, locking the protein in an inactive state.[2][3] A critical component of these inhibitors is the linker scaffold that connects the core of the molecule to the reactive acrylamide warhead. This guide provides a detailed head-to-head comparison of two key scaffolds: the well-established piperazine and the emerging diazaspiro[3.5]nonane, with a focus on their impact on inhibitor performance and supported by experimental data.

The Ubiquitous Piperazine: A Foundation for KRAS Inhibition

The six-membered piperazine ring is a stalwart in medicinal chemistry, prized for its synthetic tractability and favorable physicochemical properties, such as improving aqueous solubility and oral bioavailability.[4][5] Its presence in two FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849), underscores its utility.[6][7]

In the context of KRAS inhibitors, the piperazine ring serves as a versatile linker, orienting the acrylamide warhead for optimal covalent modification of Cys12 in the Switch-II pocket (SII-P).[8] The nitrogen atoms of the piperazine ring can be readily functionalized, allowing for fine-tuning of the inhibitor's properties.[4] For instance, in Sotorasib, a methyl group on the piperazine ring was introduced to enhance potency and metabolic stability.[9]

However, the conformational flexibility of the piperazine ring, while beneficial in some aspects, can also present challenges. Achieving the optimal vector projection for the acrylamide warhead to react with Cys12 while maintaining favorable interactions with the protein can be a delicate balancing act. Furthermore, piperazine-containing compounds can sometimes be susceptible to metabolic liabilities, necessitating further chemical modifications.

Diazaspiro[3.5]nonane: A Rigid Scaffold for Enhanced Performance

More recently, the diazaspiro[3.5]nonane scaffold has emerged as a compelling alternative to piperazine in the design of KRAS inhibitors.[10][11][12] This rigid, bicyclic structure offers several potential advantages stemming from its distinct three-dimensional geometry.

The primary advantage of the diazaspiro[3.5]nonane scaffold lies in its constrained conformation. This rigidity pre-organizes the acrylamide warhead in a more favorable orientation for covalent bond formation with Cys12, potentially leading to increased potency and faster rates of covalent modification. X-ray crystallography has confirmed that the 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety effectively binds within the switch-II pocket of KRAS G12C.[11][13]

Furthermore, the spirocyclic nature of this scaffold can lead to improved metabolic stability compared to more flexible linkers like piperazine.[11] This can translate to better pharmacokinetic profiles, including longer half-life and increased drug exposure, which are critical for in vivo efficacy.

Structural and Mechanistic Overview

Both piperazine and diazaspiro[3.5]nonane-containing inhibitors operate via the same fundamental mechanism: covalent modification of the Cys12 residue in the GDP-bound, inactive state of KRAS G12C.[2][14] This irreversible binding traps KRAS in an "off" state, preventing its interaction with downstream effectors and thereby inhibiting oncogenic signaling.[3][15]

The key difference lies in how the scaffold orients the reactive acrylamide group. The following diagram illustrates the core structures and their integration into a generic KRAS G12C inhibitor.

G cluster_piperazine Piperazine Scaffold cluster_diazaspiro Diazaspiro[3.5]nonane Scaffold cluster_kras KRAS G12C Protein piperazine Piperazine acrylamide_p Acrylamide Warhead piperazine->acrylamide_p Covalent Modification cys12 Cys12 acrylamide_p->cys12 Forms Covalent Bond core_p Inhibitor Core core_p->piperazine diazaspiro Diazaspiro[3.5]nonane acrylamide_d Acrylamide Warhead diazaspiro->acrylamide_d Covalent Modification acrylamide_d->cys12 Forms Covalent Bond core_d Inhibitor Core core_d->diazaspiro kras KRAS G12C (GDP-bound) sii_p Switch-II Pocket kras->sii_p sii_p->cys12

Figure 1. Comparison of Piperazine and Diazaspiro[3.5]nonane Scaffolds in KRAS G12C Inhibitors.

Head-to-Head Performance Data

The following table summarizes key performance metrics for representative KRAS G12C inhibitors featuring either a piperazine or a diazaspiro[3.5]nonane scaffold. The data is compiled from publicly available sources and is intended for comparative purposes.

Metric Sotorasib (Piperazine) Adagrasib (Piperazine) Compound 7b (Diazaspiro[3.5]nonane)
Target KRAS G12CKRAS G12CKRAS G12C
Mechanism Covalent, IrreversibleCovalent, IrreversibleCovalent, Irreversible
Cellular p-ERK IC50 ~33 nM[16]~14 nM[17]Potent (specific value not provided in abstract)[11]
Cell Viability IC50 ~2-5 nM[16]10-973 nM[17]Potent (specific value not provided in abstract)[11]
Metabolic Stability ModerateModerateHigh (in human and mouse liver microsomes)[11]
In Vivo Efficacy Tumor regression in xenograft modelsDose-dependent antitumor efficacy[17]Dose-dependent antitumor effect in xenograft model[11]

Causality Behind Performance Differences: The Role of Conformational Rigidity

The superior metabolic stability and, in some cases, enhanced potency observed with diazaspiro[3.5]nonane-based inhibitors can be attributed to the scaffold's conformational rigidity.

  • Pre-organization for Reactivity: A flexible linker like piperazine exists as an ensemble of conformations in solution. Only a subset of these conformations may be productive for the covalent reaction with Cys12. In contrast, the rigid diazaspiro[3.5]nonane scaffold restricts the conformational freedom, effectively "pre-organizing" the acrylamide warhead in a reactive pose. This can lead to a higher effective concentration of the reactive species at the target site, resulting in increased potency and a faster rate of covalent modification.

  • Reduced Metabolic Lability: The rigidity of the diazaspiro[3.5]nonane scaffold can also shield adjacent chemical bonds from metabolic enzymes. Flexible linkers can adopt conformations that are more readily recognized and metabolized by enzymes such as cytochrome P450s. By limiting the accessible conformations, the spirocyclic scaffold can reduce the rate of metabolic degradation, leading to improved pharmacokinetic properties.

Experimental Protocol: Comparative Cell-Based Potency Assay

To empirically compare the potency of KRAS inhibitors containing these different scaffolds, a cell-based assay measuring the inhibition of downstream signaling is essential. The following protocol outlines a method for determining the IC50 value for the inhibition of phosphorylated ERK (p-ERK), a key downstream effector of KRAS.

Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of a piperazine-containing KRAS G12C inhibitor (e.g., Sotorasib) and a diazaspiro[3.5]nonane-containing inhibitor in a KRAS G12C mutant cancer cell line.

Materials:

  • KRAS G12C mutant cell line (e.g., NCI-H358, MIA PaCa-2)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Test compounds (piperazine- and diazaspiro[3.5]nonane-based inhibitors) dissolved in DMSO

  • 96-well cell culture plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • Primary antibodies: anti-p-ERK1/2 (Thr202/Tyr204), anti-total ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for western blot detection

Workflow Diagram:

G A 1. Seed KRAS G12C Cells B 2. Treat with Inhibitor Dilution Series A->B C 3. Incubate for a Defined Period (e.g., 2 hours) B->C D 4. Lyse Cells and Quantify Protein C->D E 5. Western Blot for p-ERK, Total ERK, and Loading Control D->E F 6. Densitometry Analysis E->F G 7. Plot Dose-Response Curve and Calculate IC50 F->G

Figure 2. Experimental Workflow for Comparative Potency Assessment.

Step-by-Step Methodology:

  • Cell Seeding: Seed KRAS G12C mutant cells in 96-well plates at a density that will result in 70-80% confluency at the time of treatment. Allow cells to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of each test inhibitor in complete medium. Remove the old medium from the cells and add the medium containing the different concentrations of the inhibitors. Include a DMSO vehicle control.

  • Incubation: Incubate the cells with the inhibitors for a predetermined time (e.g., 2 hours) at 37°C and 5% CO2.

  • Cell Lysis: Aspirate the medium and wash the cells with ice-cold PBS. Add lysis buffer to each well and incubate on ice to lyse the cells.

  • Protein Quantification: Collect the cell lysates and determine the protein concentration using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal and the loading control.

    • Plot the normalized p-ERK signal as a function of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value for each inhibitor.

Conclusion and Future Perspectives

While the piperazine scaffold has been instrumental in the initial success of KRAS G12C inhibitors, the diazaspiro[3.5]nonane moiety represents a significant evolution in scaffold design. Its rigid, pre-organized structure offers tangible benefits in terms of metabolic stability and potentially enhanced potency. The continued exploration of such conformationally constrained linkers is a promising avenue for the development of next-generation KRAS inhibitors with improved pharmacokinetic profiles and greater in vivo efficacy. As the field moves towards targeting other KRAS mutations beyond G12C, the lessons learned from the comparison of these two scaffolds will be invaluable in guiding the design of future clinical candidates.

References

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening. Journal of Medicinal Chemistry. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. PubMed. [Link]

  • Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. PubMed. [Link]

  • Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC. NIH. [Link]

  • Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. ResearchGate. [Link]

  • Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients. NIH. [Link]

  • Sotorasib | C30H30F2N6O3 | CID 137278711. PubChem - NIH. [Link]

  • Revealing the mechanism of action of a first-in-class covalent inhibitor of KRASG12C (ON) and other functional properties of oncogenic KRAS by 31P NMR. NIH. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. PubMed. [Link]

  • The mechanism of the activation of KRas and KRas G12C covalent inhibitors. ResearchGate. [Link]

  • Synthesis of Adagrasib (MRTX849), a Covalent KRASG12C Inhibitor Drug for the Treatment of Cancer. Organic Letters - ACS Publications. [Link]

  • Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Bentham Science Publisher. [Link]

  • KRAS is vulnerable to reversible switch-II pocket engagement in cells. bioRxiv. [Link]

  • Stereoselective synthesis of a KRASG12C inhibitor with quinoline-piperazine scaffold. Unknown Source.
  • The Discovery of Sotorasib (AMG 510): First-in-Class Investigational Covalent Inhibitor of KRAS G12C. American Chemical Society. [Link]

  • KRAS G12C Inhibitors: Breaking the 40-Year Drug Development Barrier. GlobalRPH. [Link]

Sources

Publish Comparison Guide: Off-Target Activity of 2,7-Diazaspiro[3.5]nonane Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical analysis of the off-target pharmacology associated with 2,7-diazaspiro[3.5]nonane scaffolds. It is designed for medicinal chemists and safety pharmacologists evaluating this moiety as a bioisostere for piperazine or piperidine.[1]

Executive Summary

The 2,7-diazaspiro[3.5]nonane scaffold has emerged as a high-value bioisostere in modern drug discovery, offering a strategy to "escape flatland" by increasing Fsp³ character.[1][2] While it frequently improves metabolic stability and solubility compared to traditional piperazines, its rigid geometry introduces a distinct off-target profile.[1]

Critical Insight: Unlike flexible piperazines, which often suffer from broad promiscuity (hERG, α1-adrenergic), the 2,7-diazaspiro[3.5]nonane core exhibits a specific, high-affinity liability toward Sigma Receptors (σ1/σ2) .[1] This guide details the mechanistic basis of these interactions and provides self-validating protocols for risk assessment.[1]

Structural & Physicochemical Comparison

To understand the off-target profile, we must first analyze the structural shift.[1] The spirocyclic constraint alters the vector of the nitrogen lone pairs and the overall lipophilicity profile.

Table 1: Physicochemical Impact of Scaffold Replacement

FeaturePiperazine (Baseline) 2,7-Diazaspiro[3.5]nonane Impact on Off-Target Risk
Geometry Planar/Chair (Flexible)Orthogonal/Rigid (3D)Reduced Promiscuity: Rigid shape clashes with flat hydrophobic pockets (e.g., hERG Y652/F656).[1]
Basicity (pKa) ~9.8 (Secondary amine)~9.5–10.5 (varies by sub)Neutral: High pKa maintains lysosomotropic risk (Phospholipidosis) unless flanked by EWGs.[1]
Lipophilicity (LogD) ModerateLower (typically)Improved Safety: Lower LogD reduces non-specific membrane partitioning and metabolic clearance.[1]
Metabolic Hotspots

-Carbon oxidation
Sterically hindered bridgeheadReduced Reactive Metabolites: Lower risk of idiosyncratic toxicity.[1]
Key Off-Target Liabilities: The "Hidden" Risks[1]

While the spirocyclic core often reduces hERG liability, it creates new, specific high-affinity interactions.[1]

A. The Sigma Receptor Trap (σ1/σ2)

Risk Level: HIGH The 2,7-diazaspiro[3.5]nonane scaffold is a privileged structure for Sigma receptors.[1] The spatial arrangement of the basic nitrogens and the hydrophobic bulk mimics the pharmacophore of high-affinity Sigma ligands (e.g., PB28).

  • Mechanism: The spiro-center provides the necessary bulk to fill the hydrophobic pocket of the σ1 receptor, while the basic nitrogen forms a critical salt bridge with Asp126 .

  • Consequence: Unintended modulation can lead to psychotropic effects (σ1) or cytotoxicity (σ2).[1]

  • Mitigation: Introduce polarity on the 3-membered ring or cap the secondary amine with electron-withdrawing groups (ureas, sulfonamides).[1]

B. hERG Potassium Channel

Risk Level: MODERATE (Improved vs. Piperazine) [1]

  • Mechanism: hERG inhibition often requires a basic nitrogen and two hydrophobic aromatic wings (trapping the drug in the pore).

  • Advantage: The 2,7-diazaspiro[3.5]nonane is more compact and rigid.[1] It often lacks the flexibility required to adopt the "U-shape" binding conformation typical of potent hERG blockers like E-4031.

  • Data Point: In comparative studies, replacing a piperazine linker with a spirocycle often increases the hERG IC50 by 2–10 fold (reducing toxicity).[1]

C. Phospholipidosis (PLD)

Risk Level: MODERATE [1]

  • Mechanism: Cationic amphiphilic drugs (CADs) accumulate in lysosomes.[1]

  • Analysis: Because the spiro-amine remains highly basic (pKa > 8), it can still drive lysosomal trapping.[1]

  • Control: Monitor using the LogD vs. pKa vector. If LogD > 3 and pKa > 8, PLD risk remains high regardless of the spiro-structure.[1]

Visualizing the Selectivity Logic

The following diagram illustrates the decision logic for scaffold selection and the resulting off-target consequences.

SpiroSelectivity Piperazine Piperazine Scaffold (Flexible, Flat) Spiro 2,7-Diazaspiro[3.5]nonane (Rigid, 3D) Piperazine->Spiro Bioisosteric Replacement hERG hERG Channel (Cardiotoxicity) Piperazine->hERG High Affinity (Flexible Fit) CYP CYP450 Enzymes (Metabolic Stability) Piperazine->CYP Oxidative Liability Spiro->hERG Reduced Affinity (Steric Clash) Sigma Sigma Receptors (σ1 / σ2) Spiro->Sigma High Affinity Trap (Privileged Scaffold) Spiro->CYP Steric Protection Safe Improved Safety Profile hERG->Safe Risk Specific Liability (Must Screen) Sigma->Risk CYP->Safe

Figure 1: Mechanistic impact of switching from Piperazine to 2,7-Diazaspiro[3.5]nonane.[1] Note the specific emergence of Sigma Receptor liability.

Experimental Protocols (Self-Validating)

To rigorously assess the off-target profile of 2,7-diazaspiro[3.5]nonane derivatives, use the following tiered screening approach.

Protocol A: The "Sigma Trap" Screen (Radioligand Binding)

Why: This is the most likely off-target for this specific scaffold.

  • Preparation: Prepare membrane homogenates from Guinea pig brain (rich in σ1) or rat liver (rich in σ2).[1]

  • Ligands:

    • σ1 Tracer: -Pentazocine (High selectivity).[1]

    • σ2 Tracer: [³H]DTG (in the presence of unlabeled (+)-pentazocine to block σ1).[1]

  • Assay Conditions: Incubate test compounds (10-point curve, 1 nM – 10 µM) with membranes and tracer for 120 min at 37°C (equilibrium is slower for rigid spirocycles).

  • Validation:

    • Positive Control: Haloperidol (binds both) or NE-100 (σ1 selective).[1]

    • Success Criteria: If IC50 < 100 nM, the compound is a potent Sigma ligand.[1] This may require structural re-design (e.g., lowering lipophilicity of the N-substituent).[1]

Protocol B: Automated Patch Clamp for hERG (Q-Patch/SyncroPatch)

Why: To confirm the "safety advantage" over piperazine.

  • Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).[1]

  • Solutions:

    • Extracellular: Standard Tyrode’s solution.[1]

    • Intracellular: High K+, low Ca2+ (to prevent rundown).[1]

  • Voltage Protocol:

    • Hold at -80 mV.

    • Depolarize to +40 mV for 2s (activate channels).

    • Repolarize to -50 mV for 2s (measure tail current—Critical Step ).

  • Analysis:

    • Measure peak tail current amplitude.[1]

    • Validation: E-4031 (IC50 ~10-30 nM) must be run as a reference.[1]

    • Interpretation: A "Safe" spirocycle should exhibit IC50 > 10 µM.[1]

Protocol C: High-Content Phospholipidosis Screen

Why: To check if the basic spiro-amine causes lysosomal accumulation.[1]

  • Reagent: HCS LipidTOX™ Red phospholipidosis detection reagent.[1]

  • Cell Line: HepG2 or U2OS cells.

  • Dosing: Incubate cells with compound (1–30 µM) for 24 and 48 hours.

  • Imaging: Confocal microscopy.

  • Quantification:

    • Measure cytoplasmic puncta intensity.[1]

    • Self-Validation: Compare against Amiodarone (Positive Control) and Acetaminophen (Negative Control).

    • Threshold: >2-fold intensity increase over vehicle indicates PLD risk.[1]

References
  • Mechanistic Basis of Spirocyclic Scaffolds

    • Title: Spirocyclic Scaffolds in Medicinal Chemistry.[1][3][4]

    • Source: Journal of Medicinal Chemistry (2021).[1][3][4]

    • URL:[Link][1]

  • Sigma Receptor Affinity of 2,7-Diazaspiro[3.

    • Title: Synthesis, Computational Insights, and Evalu
    • Source: Int. J. Mol.[1] Sci. (2020) / PMC.[1]

    • URL:[Link]

  • hERG Inhibition & Physicochemical Properties

    • Title: Investigation of miscellaneous hERG inhibition in large diverse compound collection using automated p
    • Source: Acta Pharmacologica Sinica (2016).[1]

    • URL:[Link][1]

  • Clinical Application (Bcl-2 Inhibitor Example)

    • Title: Discovery of Sonrotoclax (BGB-11417), a Potent and Selective Bcl-2 Inhibitor.[1]

    • Source: Journal of Medicinal Chemistry (2024).[1]

    • URL:[Link][1]

Sources

assessing the improved physicochemical properties of diazaspiro[3.5]nonane analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Assessing the Improved Physicochemical Properties of Diazaspiro[3.5]nonane Analogs

Executive Summary: Escaping Flatland with Spirocyclic Scaffolds

In modern drug discovery, the "Escape from Flatland" initiative has driven a shift from planar, aromatic-rich compounds to three-dimensional (3D), sp³-rich architectures.[1] Among these, diazaspiro[3.5]nonane analogs have emerged as superior bioisosteres for traditional saturated heterocycles like piperazine and piperidine.

This guide objectively assesses the physicochemical advantages of diazaspiro[3.5]nonane derivatives, specifically focusing on 2,7-diazaspiro[3.5]nonane . We analyze their impact on lipophilicity (LogD), metabolic stability, and aqueous solubility, providing actionable experimental protocols for validation.

Structural Deconstruction: Diazaspiro[3.5]nonane vs. Piperazine

The primary utility of the diazaspiro[3.5]nonane scaffold is its ability to mimic the vector orientation of piperazine while altering the spatial distribution of mass and lipophilicity.

Comparative Analysis
FeaturePiperazine 2,7-Diazaspiro[3.5]nonane Impact on Drug Properties
Geometry Chair conformation (dynamic)Rigid spiro-fusion (constrained)Reduced entropic penalty upon binding; distinct exit vectors.
Fsp³ Fraction High (0.66 for core)Higher (0.78 for core)Higher Fsp³ correlates with improved solubility and clinical success.
Lipophilicity Variable (LogP ~ -1.5)Tunable (often lower LogD)The spiro-carbon disrupts planar stacking, increasing solvation.
Basicity (pKa) ~9.8 (secondary amine)~10.5 (often more basic)Increased basicity can improve solubility but may increase hERG risk (requires monitoring).
The "Gem-Dimethyl" Effect without the Methyls

Unlike adding a gem-dimethyl group to a piperazine ring—which increases lipophilicity (LogP)—incorporating the spiro-cyclobutane ring (as seen in the [3.5] system) adds steric bulk and rigidity without a proportional penalty in lipophilic ligand efficiency (LLE). The rigid spiro-carbon forces the substituents into specific vectors, often orthogonal to the plane of the 6-membered ring, allowing for novel interactions within the binding pocket.

Physicochemical Performance Assessment

A. Metabolic Stability (Microsomal Stability)

One of the most significant advantages of diazaspiro[3.5]nonane analogs is their resistance to oxidative metabolism.

  • Mechanism: In piperazine, the carbons alpha to the nitrogen are "metabolic soft spots," prone to CYP450-mediated oxidation (N-dealkylation or alpha-hydroxylation).

  • Spiro-Protection: In 2,7-diazaspiro[3.5]nonane, the spiro-center effectively blocks one side of the molecule from enzymatic approach. Furthermore, the inherent strain and rigidity can make the transition state for oxidation less favorable.

  • Evidence: Studies on KRAS G12C inhibitors demonstrated that replacing a piperazine linker with a 2,7-diazaspiro[3.5]nonane core significantly improved metabolic stability in human and mouse liver microsomes (HLM/MLM) while maintaining potency [1].[2]

B. Solubility and Lipophilicity (LogD)
  • Solubility: The rigid, non-planar structure disrupts crystal lattice packing energy more effectively than the flexible piperazine chair. This results in higher thermodynamic solubility.

  • Lipophilicity: While adding carbons usually increases LogP, the spirocyclic nature often results in a lower effective LogD at physiological pH (7.4) due to changes in basicity and solvation shell organization.

C. Basicity and Permeability

The pKa of the secondary amine in diazaspiro[3.5]nonane is typically higher than that of piperazine (often >10).

  • Pro: Higher ionization at pH 7.4 improves aqueous solubility.

  • Con: High ionization can reduce passive membrane permeability. However, the compact, spherical shape of the spirocycle often compensates for this, maintaining acceptable cell permeability (Papp).

Experimental Protocols

To validate these properties in your own analogs, use the following self-validating protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Quantify the Intrinsic Clearance (


) improvement of the spiro-analog vs. the piperazine parent.

Workflow Diagram:

MicrosomalStability Start Test Compound (1 µM final) Microsomes Liver Microsomes (0.5 mg/mL) + NADPH Start->Microsomes Incubation Incubate @ 37°C (0, 5, 15, 30, 45 min) Microsomes->Incubation Quench Quench with Ice-cold ACN + IS Incubation->Quench Timepoints Analysis LC-MS/MS Analysis (Peak Area Ratio) Quench->Analysis Calculation Calculate t1/2 & CLint Analysis->Calculation Validation Control: Verapamil/Dextromethorphan Calculation->Validation QC Check

Figure 1: Microsomal stability workflow. Ensure positive controls (high clearance) and negative controls (low clearance) are included.

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of the diazaspiro analog in DMSO. Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).

  • Initiation: Pre-incubate for 5 min at 37°C. Initiate reaction by adding NADPH (1 mM final).

  • Sampling: At

    
     min, remove 50 µL aliquots and immediately quench into 150 µL ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).
    
  • Processing: Centrifuge at 4000 rpm for 20 min to pellet protein. Transfer supernatant to HPLC vials.

  • Analysis: Analyze via LC-MS/MS. Plot

    
     vs. time. The slope 
    
    
    
    is used to calculate
    
    
    .
  • Self-Validation: The assay is valid only if the reference compound (e.g., Verapamil) shows a

    
     within 20% of historical facility data.
    
Protocol B: Kinetic Aqueous Solubility (Nephelometry)

Objective: Rapidly assess if the spiro-modification improves solubility.

  • Preparation: Prepare 10 mM DMSO stock.

  • Dilution: Serial dilute stock into PBS (pH 7.4) in a 96-well clear-bottom plate to final concentrations of 100, 50, 25, 12.5, and 6.25 µM. Final DMSO concentration should be <1%.

  • Incubation: Shake at room temperature for 2 hours.

  • Readout: Measure light scattering (nephelometry) or absorbance at 620 nm (turbidimetry).

  • Interpretation: The solubility limit is defined as the concentration immediately preceding the first detection of precipitation (increased absorbance/scattering).

Case Study: KRAS G12C Inhibition

A pivotal study by Tanaka et al. (2022) highlights the practical application of this scaffold [1].

  • Challenge: Developing a covalent inhibitor for KRAS G12C. Early hits containing a piperazine linker showed poor metabolic stability, limiting in vivo efficacy.

  • Solution: Scaffold hopping from piperazine to 2,7-diazaspiro[3.5]nonane .

  • Result:

    • Potency: Maintained binding affinity to the switch-II pocket.

    • Stability: Significantly improved stability in liver microsomes (Human/Mouse).[2]

    • Efficacy: The optimized compound (7b) demonstrated dose-dependent anti-tumor effects in NCI-H1373 xenograft models.[2]

  • Key Takeaway: The spiro-scaffold provided the necessary rigidity to position the acrylamide warhead precisely while protecting the core from oxidative degradation.

Strategic Recommendation Table

Use the following decision matrix to determine when to deploy diazaspiro[3.5]nonane:

Scenario Recommendation Rationale
High Clearance in Piperazine Lead Strongly Recommended Spiro-fusion blocks alpha-carbon oxidation sites.
Solubility Issues (Crystal Packing) Recommended 3D structure disrupts planar packing, improving

.
Need for Novel IP Recommended Less crowded IP space compared to piperazines/piperidines.
hERG Liability Proceed with Caution Increased basicity may exacerbate hERG binding; screen early.

References

  • Tanaka, M., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity.[2] Bioorganic & Medicinal Chemistry, 73, 117023. Link

  • Burkhard, J. A., et al. (2010).[1] Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry. Organic Letters, 12(9), 1944–1947. Link

  • Zheng, S., et al. (2014). Spirocyclic scaffolds in medicinal chemistry. Arkivoc, 2014(2), 134-153. Link

Sources

Validating the Mechanism of Action of 2,7-Diazaspiro[3.5]nonane Derivatives: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Validating the Mechanism of Action of 2,7-Diazaspiro[3.5]nonane Derivatives Content Type: Publish Comparison Guide

Executive Summary: The Spirocyclic Advantage

In modern medicinal chemistry, the "Escape from Flatland" initiative has elevated spirocyclic scaffolds from academic curiosities to essential tools for improving drug-like properties. The 2,7-diazaspiro[3.5]nonane core serves as a rigid, high-Fsp³ bioisostere for the ubiquitous piperazine ring.

This guide details the experimental validation of this scaffold's Mechanism of Action (MoA). Unlike flat aromatic or saturated heterocycles (e.g., piperazine, piperidine), the 2,7-diazaspiro[3.5]nonane moiety introduces specific vector orientations and metabolic stability profiles that require distinct validation protocols. We compare these derivatives against standard piperazine alternatives to demonstrate superior efficacy in target engagement and physicochemical resilience.

Comparative Analysis: Spirocyclic vs. Flat Scaffolds

The primary alternative to the 2,7-diazaspiro[3.5]nonane scaffold is the piperazine ring. While piperazine is synthetically accessible, it often suffers from poor metabolic stability and limited vector diversity.

Table 1: Performance Comparison Matrix
Feature2,7-Diazaspiro[3.5]nonane Derivative Piperazine Alternative Implication for MoA Validation
Structural Topology 3D (High Fsp³)2D (Flat/Chair conformation)Spirocycles require precise 3D docking validation; less prone to non-specific hydrophobic binding.
Vector Orientation Rigid, defined exit vectors (

twist)
Flexible, linear exit vectorsBinding assays must account for rigid fit; induced fit is less likely.
Metabolic Stability High (Blocked oxidation sites)Low to Moderate (N-oxidation/dealkylation)MoA studies in vivo are less confounded by active metabolites.
Lipophilicity (LogD) Tunable (Lower than aromatics)VariableReduced off-target binding; cleaner functional assay readouts.
Selectivity High (Shape-driven)Moderate (Promiscuous)Requires stringent negative control screening (e.g., enantiomers).

Strategic Validation Workflow

To validate the MoA of a 2,7-diazaspiro[3.5]nonane derivative, researchers must prove not just binding, but structural causality —that the biological effect is driven by the specific spirocyclic geometry.

Diagram 1: MoA Validation Logic Flow

MoA_Validation Start Candidate Molecule (2,7-diazaspiro[3.5]nonane core) Binding Target Engagement (SPR / TR-FRET) Start->Binding Kd Determination Selectivity Selectivity Screen (Piperazine Analog Control) Binding->Selectivity Affinity Confirmed Selectivity->Start Fail: Off-target Functional Functional Potency (Cell-based Reporter) Selectivity->Functional Specific Binding Metabolic Metabolic Stability (Microsomal Assay) Functional->Metabolic Efficacy Confirmed Valid Validated MoA Metabolic->Valid High Stability

Caption: Logical progression for validating spirocyclic candidates, emphasizing the critical selectivity screen against flat analogs.

Core Experimental Protocols

Protocol A: Differential Target Engagement (KRAS G12C Example)

Context: 2,7-diazaspiro[3.5]nonane derivatives have shown promise as covalent inhibitors of KRAS G12C, binding to the switch-II pocket.[1] This protocol validates specific covalent engagement compared to a reversible piperazine control.

Objective: Quantify the covalent occupancy of the target protein.

  • Preparation:

    • Test Compound: 2,7-diazaspiro[3.5]nonane acrylamide derivative (10-point dilution, 1 nM – 10 µM).

    • Control: Reversible piperazine analog (non-covalent).

    • Target: Recombinant KRAS G12C protein (50 nM).

  • Incubation:

    • Incubate protein and compound in buffer (20 mM HEPES, 150 mM NaCl, 1 mM MgCl2) for 1, 2, and 4 hours at room temperature.

  • Intact Protein Mass Spectrometry (LC-MS):

    • Inject samples onto a C4 reverse-phase column.

    • Deconvolute spectra to observe the mass shift (+MW of compound).

  • Data Analysis:

    • Calculate % Occupancy:

      
      
      
    • Validation Criteria: The spirocyclic derivative should show time-dependent mass shift (covalent kinetics), whereas the piperazine control should show either no shift or rapid equilibrium without time-dependency.

Protocol B: Metabolic Stability Assessment (Microsomal Stability)

Context: A key advantage of the spirocyclic scaffold is resistance to oxidative metabolism.[2] This assay validates that the observed biological activity is due to the parent molecule, not a metabolite.

Objective: Compare intrinsic clearance (


) of the spirocycle vs. piperazine.
  • System: Human Liver Microsomes (HLM) and Mouse Liver Microsomes (MLM) at 0.5 mg/mL protein.

  • Reaction:

    • Pre-incubate microsomes with Test Compound (1 µM) for 5 min at 37°C.

    • Initiate with NADPH-regenerating system.

  • Sampling:

    • Aliquot at 0, 5, 15, 30, and 60 min.

    • Quench with ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

  • Analysis:

    • LC-MS/MS quantification of parent remaining.

    • Causality Check: If the piperazine analog degrades rapidly (

      
       min) but shows activity in vivo, the MoA may be metabolite-driven. The 2,7-diazaspiro[3.5]nonane derivative should exhibit 
      
      
      
      min, validating the parent molecule as the active species.

Mechanistic Signaling Pathway

When validating these derivatives as GPR119 agonists or CCR5 antagonists , it is crucial to map the downstream signaling to ensure the spirocyclic modification hasn't altered the signaling bias (e.g., G-protein vs. Beta-arrestin).

Diagram 2: GPCR Signaling Validation (GPR119 Example)

GPCR_Signaling Ligand Spirocyclic Agonist (2,7-diazaspiro[3.5]nonane) Receptor GPR119 Receptor Ligand->Receptor Binding Gs Gs Protein Activation Receptor->Gs Coupling AC Adenylyl Cyclase Gs->AC Stimulation cAMP cAMP Increase (Primary Readout) AC->cAMP Production PKA PKA Activation cAMP->PKA GLP1 GLP-1 Secretion (Functional Endpoint) PKA->GLP1 Exocytosis

Caption: GPR119 signaling cascade. Validation requires demonstrating dose-dependent cAMP accumulation matching the spirocyclic ligand's binding affinity.

Expert Insights: Troubleshooting the MoA

1. The Enantiomer Trap: Because 2,7-diazaspiro[3.5]nonane derivatives can possess chirality (depending on substitution), a common failure mode is attributing activity to the scaffold rather than a specific stereoisomer.

  • Recommendation: Always synthesize and test the enantiomer. If both enantiomers are equipotent, the mechanism is likely non-specific (e.g., membrane disruption) rather than specific receptor binding.

2. The "Grease" Factor: While less lipophilic than some aromatics, spirocycles can still be greasy.

  • Control: Run a Promiscuous Binding Assay (e.g., measuring inhibition of unrelated targets like AmpC

    
    -lactamase) to ensure the MoA isn't aggregation-based.
    

3. Structural Confirmation: Unlike planar rings, spirocycles are rigid.

  • Gold Standard: Obtain an X-ray co-crystal structure. For example, in KRAS G12C inhibitors, the spirocyclic moiety should be clearly resolved in the switch-II pocket, positioning the warhead within covalent bonding distance of Cys12.

References

  • Discovery of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C. Source: Bioorganic & Medicinal Chemistry (2022).[3] Context: Validates the spirocyclic core for covalent binding in the KRAS switch-II pocket.

  • Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Source: Bioorganic & Medicinal Chemistry Letters (2012). Context: Demonstrates the use of the scaffold in metabolic disease targets compared to piperidines.

  • Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. Source: Molecules (2022).[3] Context: Provides direct comparative data between piperazine and diazaspiro cores regarding affinity and selectivity.

  • Spirocyclic Diamine Scaffolds for Medicinal Chemistry. Source: Helvetica Chimica Acta (2025).[4] Context: Comprehensive analysis of the structural diversity and "Escape from Flatland" properties of spirocyclic diamines.

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone
Reactant of Route 2
1-(2,7-Diazaspiro[3.5]nonan-7-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.